Boc-NH-PEG8-CH2CH2COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCCDSFTREKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of tert-Butoxycarbonyl-amino-PEG8-propionic acid (Boc-NH-PEG8-CH2CH2COOH), a heterobifunctional PEG linker crucial in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by an eight-unit PEG spacer. This unique architecture imparts valuable characteristics for its application in drug development and research.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C24H47NO12 | [1][2] |
| Molecular Weight | 541.63 g/mol | [1][2] |
| Appearance | Pale yellow or colorless viscous liquid | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 627.6 ± 55.0 °C at 760 mmHg | [1] |
| Flash Point | 333.4 ± 31.5 °C | [1] |
| Purity | ≥95% | [2][3] |
| LogP | -1.58 | [1] |
| Index of Refraction | 1.468 | [1] |
Solubility and Storage
The hydrophilic nature of the PEG spacer significantly enhances the solubility of this compound in aqueous media.[3][4] It is also soluble in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[5] However, it exhibits lower solubility in alcohols and toluene and is not soluble in ether.[5]
For optimal stability, this compound should be stored in a dry, dark environment.[3] Recommended storage conditions are at 0–4 °C for short-term use (days to weeks) and -20 °C for long-term storage (months to years).[3] The compound is stable enough for shipping at ambient temperatures as a non-hazardous chemical.[3]
Experimental Protocols for Property Determination
While specific experimental data for this molecule is proprietary to manufacturers, the following are standard methodologies for determining the key physical properties listed above.
Determination of Density
The density of liquid compounds like this compound is typically determined using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a constant temperature.
Determination of Boiling Point
The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum distillation) to prevent decomposition, and the result is then extrapolated to atmospheric pressure.
Determination of Solubility
Solubility is assessed by incrementally adding the solute to a known volume of a solvent at a specific temperature until no more solute dissolves, creating a saturated solution. The concentration of the dissolved solute is then determined analytically, often by gravimetric analysis after solvent evaporation or by spectroscopic methods.
Spectroscopic Analysis (H-NMR and CoA)
The structure and purity of this compound are typically confirmed using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. A Certificate of Analysis (CoA) provided by the supplier will detail the results of these analyses and confirm the compound's identity and purity.[3]
Application in Bioconjugation: A Workflow
This compound is a versatile linker used in bioconjugation, particularly for attaching molecules to proteins or other biomolecules.[2] The terminal carboxylic acid can be activated to react with primary amines on a target molecule, while the Boc-protected amine can be deprotected to allow for further conjugation.
Caption: Bioconjugation workflow using this compound.
This workflow illustrates the sequential activation, conjugation, deprotection, and further functionalization steps enabled by the heterobifunctional nature of this PEG linker. This process is fundamental to the synthesis of PROTACs and other complex biomolecular constructs.
References
- 1. This compound | CAS#:1334169-93-5 | Chemsrc [chemsrc.com]
- 2. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 3. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
Boc-NH-PEG8-CH2CH2COOH structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PROTAC linker. This guide is intended for professionals in the fields of chemical biology, drug discovery, and materials science.
Core Compound Overview
This compound is a versatile PEG-based linker molecule widely utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG chain enhances the aqueous solubility of molecules to which it is conjugated.[2]
The carboxylic acid group can be readily activated to form a stable amide bond with primary or secondary amines on a target molecule. The Boc protecting group is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.
Chemical Structure and Properties
The chemical structure of this compound is as follows:
Caption: 2D chemical structure of this compound.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C24H47NO12 | [3] |
| Molecular Weight | 541.64 g/mol | [3] |
| CAS Number | 1334169-93-5 | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | Short-term (days to weeks) at 0-4 °C; Long-term (months to years) at -20 °C | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving this compound: amide bond formation via the carboxylic acid and deprotection of the Boc group to expose the amine.
Protocol for Amide Coupling
This protocol describes the general procedure for coupling the carboxylic acid of this compound to a primary or secondary amine-containing molecule using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC or HATU
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve EDC (1.5 equivalents) or HATU (1.5 equivalents) in a small amount of anhydrous DMF or DCM.
-
Slowly add the coupling reagent solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Protocol for Boc Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group under mild acidic conditions to yield the free primary amine.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualization of Experimental Workflow
The following diagram illustrates the sequential use of this compound in a typical bioconjugation workflow.
Caption: Workflow for the synthesis of a bifunctional conjugate using this compound.
References
Solubility Profile of Boc-NH-PEG8-CH2CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PROTAC linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a valuable chemical tool featuring a Boc-protected amine, a terminal carboxylic acid, and a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions. The carboxylic acid allows for conjugation to primary and secondary amines, while the PEG spacer enhances the aqueous solubility and flexibility of the resulting conjugate.[1][2]
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, a consistent qualitative solubility profile has been established from various supplier technical data sheets. The hydrophilic nature of the PEG chain and the presence of the polar carboxylic acid group contribute significantly to its solubility in aqueous and polar organic solvents.[2][3] The table below summarizes the expected solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Reference |
| Water (H₂O) | Polar Protic | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2][3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [2][3] |
| Chloroform (CHCl₃) | Chlorinated | Soluble | [2] |
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Less Soluble | [2] |
| Toluene | Non-polar Aromatic | Less Soluble | [2] |
| Diethyl Ether | Non-polar | Insoluble | [2] |
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, it is recommended to determine this property experimentally. The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4][5][6]
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions to create a set of standard solutions of varying, known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a precise volume of the selected solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.[4]
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[6] This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the standard solutions using HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the filtered supernatant (the saturated solution) under the same HPLC conditions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key relationships and processes described in this guide.
Caption: Molecular structure and its influence on solubility.
Caption: Experimental workflow for the shake-flask method.
Conclusion
This compound exhibits good solubility in aqueous solutions and common polar aprotic solvents like DMSO and DMF, which is a direct result of its hydrophilic PEG spacer and polar end groups. For research and development activities that require precise concentrations, the shake-flask method detailed in this guide provides a reliable means of determining quantitative solubility. This understanding is foundational for the successful design and execution of experiments in drug discovery and bioconjugation.
References
Molecular weight and CAS number for Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-NH-PEG8-CH2CH2COOH, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide will delve into the physicochemical properties, applications, and experimental protocols related to this specific linker, providing a valuable resource for researchers in targeted protein degradation.
Core Properties of this compound
This compound is a heterobifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) chain. This structure provides a versatile platform for the synthesis of PROTACs, where the PEG spacer enhances solubility and optimizes the spatial orientation of the final molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1334169-93-5 | [1] |
| Molecular Weight | 541.63 g/mol | [1] |
| Molecular Formula | C24H47NO12 | [1] |
| Appearance | Viscous Liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in water and most organic solvents | [2][3] |
| Storage | Short term (days to weeks) at 0–4 °C; Long term (months to years) at -20 °C |
Role in PROTAC Technology
PROTACs are designed with three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two. This compound serves as a foundational element for the linker component. The bifunctional nature of this molecule allows for sequential or convergent synthesis strategies in the assembly of a PROTAC.
The general mechanism of action for a PROTAC synthesized using this linker is as follows:
-
The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.
-
The polyubiquitinated target protein is then recognized and degraded by the proteasome.
The length and flexibility of the PEG8 chain in this compound are critical for optimizing the formation and stability of this ternary complex, which directly impacts the efficiency of protein degradation.
Experimental Protocols: Synthesis of a PROTAC using this compound
The following is a generalized, two-step experimental protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.
Step 1: Coupling of E3 Ligase Ligand to the Linker
This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.
-
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0-1.2 eq) in the anhydrous solvent.
-
Add the amide coupling reagent (1.2 eq) and the organic base (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the product using flash column chromatography or preparative HPLC to yield the Boc-protected linker-E3 ligase ligand conjugate.
-
Step 2: Coupling of Target Protein Ligand
This step involves the deprotection of the Boc group followed by the coupling of the target protein ligand.
-
Materials:
-
Boc-protected linker-E3 ligase ligand conjugate
-
Acid for Boc deprotection (e.g., TFA)
-
Carboxylic acid-functionalized target protein ligand
-
Amide coupling reagent and organic base (as in Step 1)
-
Anhydrous solvent
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a suitable solvent (e.g., DCM).
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting amine-linker-E3 ligase ligand intermediate and the carboxylic acid-functionalized target protein ligand (1.0-1.2 eq) in an anhydrous solvent.
-
Add the amide coupling reagent (1.2 eq) and organic base (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Visualization of Workflows and Pathways
Diagram 1: General PROTAC Synthesis Workflow
Caption: A generalized two-step workflow for the synthesis of a PROTAC molecule.
Diagram 2: PROTAC Mechanism of Action - Targeted Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For specific applications, researchers should consult peer-reviewed literature for detailed protocols and characterization data relevant to their target protein and E3 ligase of interest.
References
An In-Depth Technical Guide to the Safety, Handling, and Storage of Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of Boc-NH-PEG8-CH2CH2COOH, a versatile heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document is intended for laboratory personnel and researchers in the fields of chemistry, biology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a polyethylene glycol (PEG)-based linker molecule featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by an eight-unit PEG chain. This structure allows for sequential and controlled conjugation to two different molecules.
| Property | Value | Source(s) |
| CAS Number | 1334169-93-5 | [1][2][3][4] |
| Molecular Formula | C24H47NO12 | [2][3][4] |
| Molecular Weight | 541.6 g/mol | [2][3] |
| Appearance | Pale Yellow or Colorless Viscous Liquid | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Density | ~1.1 g/cm³ | [3] |
| Boiling Point | 627.6 ± 55.0 °C at 760 mmHg | [3] |
| Flash Point | 333.4 ± 31.5 °C | [3] |
| LogP | -1.58 | [3] |
| Refractive Index | 1.468 | [3] |
Safety and Handling
While specific hazard classifications may vary between suppliers, general precautionary measures should be observed when handling this compound.
Hazard Identification
Some suppliers indicate the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Other sources state that the substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[5] Given the potential for irritation, it is prudent to handle the compound with care.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are recommended.[5]
-
Hand Protection: Wear common chemical-resistant gloves.[5]
-
Respiratory Protection: Avoid inhalation of vapor or gas. Use in a well-ventilated area, with local exhaust ventilation being preferred.[5]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[5]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Short-term Storage | 0 – 4 °C (days to weeks) | [1][4] |
| Long-term Storage | -20 °C (months to years) | [1][4] |
| General Recommendations | Store in a dry, dark, and sealed container. Avoid sunlight and moisture. | [1][2] |
The product is generally stable for several weeks during standard shipping at ambient temperatures.[1][4]
Experimental Protocols and Applications
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The synthesis of a PROTAC typically involves a two-step conjugation process.
General Reactivity
-
Carboxylic Acid Moiety: The terminal carboxylic acid can be activated to react with primary and secondary amines to form a stable amide bond. Common activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[1]
-
Boc-Protected Amine Moiety: The tert-Butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or dilute HCl) to yield a free primary amine.[2] This newly exposed amine can then be coupled with another molecule, typically one containing a carboxylic acid.
Application in PROTAC Synthesis Targeting BRD4
A common application of this linker is in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal motif (BET) protein BRD4, a key regulator of oncogenes such as c-Myc. The PROTAC molecule is designed to bind to both BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4.
Below is a generalized workflow for the synthesis of a BRD4-targeting PROTAC using this compound.
Caption: Generalized workflow for the synthesis of a BRD4-targeting PROTAC.
BRD4 Degradation Signaling Pathway
The resulting PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, such as c-Myc and KLF5, which are often implicated in cancer cell proliferation and survival.[6][7]
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature enable the precise construction of complex molecules like PROTACs. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for ensuring the integrity of the compound and the safety of laboratory personnel. The provided experimental context and pathway diagrams illustrate its significant potential in the development of novel therapeutics targeting protein degradation.
References
- 1. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 2. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 3. This compound | CAS#:1334169-93-5 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. biochempeg.com [biochempeg.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Boc-NH-PEG8-CH2CH2COOH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG8-CH2CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the field of advanced drug development. Its unique structure, featuring a Boc-protected amine, a terminal carboxylic acid, and an eight-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides an in-depth review of its applications, supported by experimental protocols and quantitative data, to assist researchers in leveraging this powerful linker for the creation of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The presence of the hydrophilic PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, a crucial factor for improving the therapeutic window of highly hydrophobic drug molecules.[1][2] The terminal functional groups allow for sequential and controlled conjugation to various biomolecules and small molecule payloads, making it an indispensable component in the design of targeted therapies.
Core Applications
The primary applications of this compound lie in its use as a flexible and hydrophilic linker in the assembly of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The properties of the linker directly impact the stability, efficacy, and safety of the ADC.[1] A PEG8 spacer within the linker architecture has been shown to improve the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1] This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, thereby enhancing the therapeutic potency.[2][3]
For instance, the linker-payload SG3249, which incorporates a PEG8 spacer, is utilized in several clinical-stage ADCs, including ADCT-402, ADCT-301, and ADCT-602.[1] The inclusion of the PEG8 spacer in SG3249 enhances the solubility of the pyrrolobenzodiazepine (PBD) dimer payload, facilitating conjugation in aqueous buffers with minimal organic co-solvent.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[4] These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.[4]
This compound serves as a versatile building block for PROTAC synthesis.[5][6] The PEG8 chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, while its hydrophilic nature can improve the overall solubility and cell permeability of the PROTAC molecule.[7]
Quantitative Data Presentation
The inclusion of a PEG8 linker can significantly influence the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key quantitative findings from studies on ADCs with PEG linkers.
Table 1: Effect of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)
| Linker Type | Average DAR | Reference |
| Linker with PEG2 spacer | 3.9 | [1] |
| Linker with PEG8 spacer | 2.4 | [1] |
Note: In this specific study, a longer PEG spacer resulted in a lower DAR under the tested conditions.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Linker | Clearance Rate | Half-life | Reference |
| ADC with PEG4 linker | Higher | Shorter | [8] |
| ADC with PEG8 linker | Lower | Longer | [8] |
| ADC with PEG12 linker | Lower | Longer | [8] |
Table 3: Influence of PEG Linker on ADC Hydrophobicity
| ADC Linker | Hydrophobicity (HIC Analysis) | Reference |
| DAR8-ADC with PEG4 | Higher | [8] |
| DAR8-ADC with PEG8 | Lower | [8] |
| DAR8-ADC with PEG12 | Lowest | [8] |
Experimental Protocols
The following are generalized experimental protocols for the key chemical transformations involving this compound.
Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the formation of a stable amide bond between the carboxylic acid terminus of the linker and a primary or secondary amine on a target molecule (e.g., a small molecule drug or a modified biomolecule).
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
RP-HPLC system for purification
Procedure:
-
Dissolve this compound (1.2 equivalents) and the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-18 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., DMSO/water) and purify the product by preparative RP-HPLC.[][10]
-
Lyophilize the pure fractions to obtain the desired Boc-protected conjugate.
Boc Deprotection to Yield a Primary Amine
This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions.
Materials:
-
Boc-protected conjugate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Nitrogen or Argon stream
-
Diatomaceous earth (optional)
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon complete removal of the Boc group, concentrate the reaction mixture under a stream of nitrogen or argon.
-
Co-evaporate with DCM several times to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base. For purification, the crude product can be passed through a plug of diatomaceous earth or purified by RP-HPLC.
Purification and Characterization of PEGylated Conjugates
The purification of PEGylated bioconjugates often requires specialized chromatographic techniques to separate the desired product from unreacted starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC): This technique is effective for removing unreacted small molecules and PEG linkers from larger protein conjugates. It separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique for purifying and analyzing PEGylated molecules. The hydrophobicity of the conjugate will determine the appropriate column and mobile phase gradient.[][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating proteins with different degrees of PEGylation and for analyzing the hydrophobicity of ADCs.[]
-
Characterization: The final conjugate should be characterized by LC-MS to confirm its molecular weight and purity, and by NMR for structural elucidation of small molecule conjugates. For ADCs, techniques like HIC and mass spectrometry are used to determine the average DAR.[11][12][13][14]
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. molecularcloud.org [molecularcloud.org]
- 3. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. news-medical.net [news-medical.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-NH-PEG8-CH2CH2COOH: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, key chemical properties, and its application in the development of novel therapeutics based on targeted protein degradation.
Introduction to this compound
This compound, with the CAS Number 1334169-93-5, is a high-purity, monodisperse polyethylene glycol (PEG) linker. It features a Boc (tert-butyloxycarbonyl) protected amine group at one end and a carboxylic acid group at the other, connected by an eight-unit PEG chain. This structure provides a versatile tool for covalently linking two different molecules, a critical step in the synthesis of PROTACs.[1][2] The PEG spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule.[3]
PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs), which are often implicated in disease.[4] A PROTAC consists of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The choice of linker is critical as it influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5]
Commercial Availability and Key Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and development needs. The table below summarizes the offerings from several key suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |
| PurePEG | This compound | 1334169-93-5 | min. 97%, min. 99% | 250 mg, 1 g, 5 g | $17 - $244 | Same Day Shipping |
| ChemShuttle | BocNH-PEG8-CH2CH2COOH | 1334169-93-5 | 95% | 1 g | $700 | Typically in stock |
| Biopharma PEG | Boc-NH-PEG8-COOH | 1334169-93-5 | ≥95% | 1 g, 5 g | $130 (for 1g) | Inquire |
| Apinnotech Co., Ltd. | This compound | 1334169-93-5 | 95% min, 97% min, 98% min | 5 g, 10 g, 25 g | Inquire | In Stock |
| Chengdu Pukang Biotechnology Co., Ltd | This compound | 1334169-93-5 | 95.0% | 10 g | Inquire | Inquire |
| MedKoo | This compound | 1334169-93-5 | >95% | 100 mg, 250 mg, 1 g | $250 - $950 | 2 Weeks |
| Chemsrc | This compound | 1334169-93-5 | 95.0%, 97.0% | 100 mg, 250 mg, 1 g, 10 g, 25 g | Inquire | Inquire |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process: sequential amide bond formation with the E3 ligase ligand and the target protein ligand. The following is a generalized experimental protocol.
Boc Deprotection of the Linker
The Boc protecting group on the amine end of the linker must be removed to allow for subsequent coupling.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected linker, NH2-PEG8-CH2CH2COOH.
Amide Bond Formation
The carboxylic acid group of the linker (or the deprotected amine) can be coupled to an amine (or carboxylic acid) on the respective ligands using standard peptide coupling reagents.
Materials:
-
Deprotected linker (NH2-PEG8-CH2CH2COOH) or Boc-protected linker
-
E3 ligase ligand (with a free amine or carboxylic acid)
-
Target protein ligand (with a free amine or carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
Procedure for coupling to an amine-containing ligand:
-
Dissolve this compound, the amine-containing ligand (e.g., an E3 ligase ligand), and HATU in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting conjugate by preparative HPLC.
-
The second ligand (target protein ligand) can be coupled to the deprotected amine end of the linker following the Boc deprotection step and a similar amide coupling procedure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound in the synthesis and mechanism of action of a PROTAC.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: Mechanism of PROTAC-mediated Targeted Protein Degradation.
Conclusion
This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, commercial availability, and the chemical tractability of its functional groups make it an invaluable tool for researchers developing novel PROTACs. The flexibility and hydrophilicity imparted by the PEG8 linker are critical for optimizing the pharmacological properties of these next-generation therapeutics. This guide provides the foundational knowledge for sourcing and utilizing this key linker in the design and synthesis of effective protein degraders.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Principles of Using PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of utilizing polyethylene glycol (PEG) linkers in research and development. From fundamental properties to detailed experimental protocols and their impact on therapeutic outcomes, this document serves as an essential resource for professionals in the field.
Core Principles of PEGylation
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely employed in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs.[1][2][3] The process of covalently attaching PEG chains, known as PEGylation, imparts several advantageous characteristics that address common challenges in drug development.[1][3]
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more amenable to formulation and administration.[4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][5] This extended half-life can lead to more sustained therapeutic effects and reduced dosing frequency.[6][7][8]
-
Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[7]
-
Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[4]
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug.[8][9]
PEG linkers are available in various architectures, including linear and branched forms, which can influence the properties of the resulting conjugate.[9][10] Branched PEGs, for instance, can offer a greater shielding effect and may lead to a more significant increase in hydrodynamic radius compared to linear PEGs of the same molecular weight.[11]
Types of PEG Linkers and Their Chemistries
The versatility of PEG linkers stems from the ability to functionalize their terminal ends with a wide array of reactive groups, enabling conjugation to various functional groups on biomolecules.[12][13] These can be broadly categorized into homobifunctional (identical reactive groups at both ends) and heterobifunctional (different reactive groups at each end) linkers.[14]
Furthermore, PEG linkers can be designed to be either cleavable or non-cleavable, a critical feature in drug delivery applications.[15][16]
-
Cleavable Linkers: These linkers are designed to break under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within a target cell, allowing for controlled release of the payload.[10][16] Common cleavable moieties include hydrazones (pH-sensitive) and disulfide bonds (redox-sensitive).[16][17]
-
Non-Cleavable Linkers: These form a stable bond between the PEG and the molecule of interest. Drug release from conjugates with non-cleavable linkers typically relies on the degradation of the entire conjugate within the lysosome.[6][15] Non-cleavable linkers generally exhibit greater stability in circulation.[6][15]
The choice of linker chemistry is paramount and depends on the available functional groups on the target molecule and the desired release mechanism.[18]
Quantitative Data on PEG Linker Performance
The selection of a PEG linker has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key data from various studies.
Table 1: Impact of PEGylation on Protein Half-Life
| Protein | PEG Molecular Weight (kDa) | Architecture | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | Linear | 1.1 h | 28 h | ~25 | [19] |
| Anakinra (IL-1ra) | 40 | Linear | ~2-3 h | ~8-12 h | ~4 | [20] |
| Interferon-α | 12 | Linear | ~2.3 h | ~40 h | ~17 | [21] |
| G-CSF (Filgrastim) | 20 | Linear | ~3.5 h | 15-80 h | ~4-23 | [14] |
Table 2: Comparison of Linear vs. Branched PEG Linkers on Hydrodynamic Radius
| Conjugate | PEG Molecular Weight (kDa) | Architecture | Hydrodynamic Radius (nm) | Reference |
| Unmodified Human Serum Albumin | - | - | 3.5 | [11] |
| PEG-Human Serum Albumin | 20 | Linear | 6.1 | [11] |
| PEG-Human Serum Albumin | 20 | Branched | 6.4 | [11] |
| α-lactalbumin | 20 | Linear | 4.8 | [8] |
| α-lactalbumin | 40 | Branched | 6.3 | [8] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)
| ADC Target | Payload | PEG Linker Length | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| HER2 | MMAE | No PEG | Moderate | [7] |
| HER2 | MMAE | 4 kDa | Improved | [7] |
| HER2 | MMAE | 10 kDa | Most Significant | [7] |
| Folate Receptor | Doxorubicin | 2 kDa | ~50% reduction in tumor size | [3] |
| Folate Receptor | Doxorubicin | 10 kDa | >90% reduction in tumor size | [3] |
Table 4: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers in ADCs
| ADC Target | Linker Type | Payload | Plasma Half-Life of Conjugated Antibody | Percentage of Payload Released in Plasma (at 24h) | Reference |
| CD22 | SPP (Cleavable) | DM1 | ~70 h | ~30% | [22] |
| CD22 | MCC (Non-cleavable) | DM1 | ~100 h | <5% | [22] |
| HER2 | vc-MMAE (Cleavable) | MMAE | ~120 h | ~15-25% | [11] |
| HER2 | Thioether (Non-cleavable) | DM1 | ~150 h | <2% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG linker technology. The following sections provide step-by-step protocols for common PEGylation and characterization techniques.
Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.[6][23][24][25]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: Equilibrate the PEG-NHS Ester reagent to room temperature before opening the vial to prevent moisture condensation.[24] Prepare a stock solution of the PEG-NHS Ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[24]
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[26]
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted PEG-NHS Ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.
Thiol-Reactive PEGylation using Maleimide
This protocol details the conjugation of a maleimide-functionalized PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein.[27][28]
Materials:
-
Thiol-containing protein solution in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)
-
PEG-Maleimide reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Reagent Preparation: Prepare a stock solution of the PEG-Maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[27]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[27]
-
Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.
Copper-Free Click Chemistry PEGylation
This protocol describes the conjugation of a DBCO-functionalized PEG to an azide-containing peptide using strain-promoted alkyne-azide cycloaddition (SPAAC).[2][16][28][29]
Materials:
-
Azide-modified peptide
-
DBCO-PEG reagent
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation: Dissolve the azide-modified peptide and the DBCO-PEG reagent in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used.[29]
-
Conjugation Reaction: Mix the azide-modified peptide and DBCO-PEG reagent in the reaction buffer. A 1.5- to 2-fold molar excess of the DBCO-PEG is often used.[29]
-
Incubation: Incubate the reaction mixture at room temperature overnight.[29] The reaction can also be performed at 37°C to increase the reaction rate.
-
Monitoring: Monitor the reaction progress using LC-MS or TLC.[29]
-
Purification: Purify the PEGylated peptide using reversed-phase HPLC.
Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method to separate and quantify PEGylated species based on their hydrodynamic volume.[15][29]
Materials and Equipment:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
PEGylated protein sample and unmodified protein standard
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample and the unmodified protein standard in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: The chromatogram will show peaks corresponding to different species. Higher molecular weight species (e.g., di-PEGylated, mono-PEGylated) will elute earlier than the unmodified protein. The degree of PEGylation and the presence of aggregates can be assessed by the retention times and peak areas.
Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the number of PEG chains attached to a protein.[20][23]
Materials and Equipment:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins)
-
PEGylated protein sample
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).[20]
-
Target Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.[23]
-
Mass Spectrometry Analysis: Acquire mass spectra in linear mode, optimizing the laser power to obtain a good signal-to-noise ratio.
-
Data Analysis: The mass spectrum will display a series of peaks, with each peak corresponding to the protein with a different number of attached PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain. The average degree of PEGylation can be calculated from the relative intensities of the peaks.[23]
Visualizing the Impact and Application of PEG Linkers
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway of PEGylated Interferon
PEGylated interferons are used in the treatment of various diseases, including hepatitis C and some cancers. The PEG moiety prolongs their half-life, leading to sustained signaling through the JAK-STAT pathway.[11]
Mechanism of Action of PEGylated Liposomal Doxorubicin (Doxil)
Doxil is a formulation of the chemotherapeutic drug doxorubicin encapsulated in PEGylated liposomes. This formulation alters the drug's pharmacokinetics, leading to increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[2][17][22]
Signaling Pathway of Pegfilgrastim (PEG-G-CSF)
Pegfilgrastim is a PEGylated form of granulocyte colony-stimulating factor (G-CSF) that stimulates the production of neutrophils. It is used to treat neutropenia, often induced by chemotherapy.[14][23][26][27]
Logical Workflow for PEG Linker Selection
The selection of an appropriate PEG linker is a critical step in the design of a bioconjugate. This workflow outlines the key considerations in this process.[1][10][18]
Conclusion
The use of PEG linkers is a cornerstone of modern drug development, offering a versatile and powerful platform to improve the therapeutic potential of a wide range of molecules. A thorough understanding of the fundamental principles of PEGylation, including the choice of linker chemistry, architecture, and molecular weight, is essential for the rational design of effective and safe bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to apply these principles in their work, ultimately contributing to the development of next-generation therapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Pharmacokinetic, pharmacodynamic and intracellular effects of PEG-asparaginase in newly diagnosed childhood acute lymphoblastic leukemia: results from a single agent window study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. purepeg.com [purepeg.com]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. Method for Characterization of PEGylated Bioproducts in Biological Matrixes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]
- 20. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 23. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]
- 24. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
- 27. Pegfilgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. go.drugbank.com [go.drugbank.com]
- 29. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of proteins with the heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH. This linker possesses a terminal carboxylic acid group for conjugation to primary amines on a protein and a Boc-protected amine at the other terminus of a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the Boc protecting group offers the potential for subsequent, orthogonal conjugation following its removal.[1][2]
The conjugation chemistry relies on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction to form a stable amide bond between the carboxylic acid of the PEG linker and primary amines (e.g., lysine residues, N-terminus) on the target protein.[3][4] This protocol outlines a two-step procedure, which is generally preferred for protein-protein or protein-ligand conjugations to minimize unwanted crosslinking of the protein.[3][4]
Experimental Protocols
Part 1: Protein Conjugation with this compound
This protocol describes the conjugation of the PEG linker to a protein, leaving the Boc protecting group intact.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation to the Protein:
-
Exchange the protein of interest into the Coupling Buffer (PBS, pH 7.2-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the activated Boc-NH-PEG8-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will influence the degree of PEGylation and should be optimized for the specific application. A starting point is a 5- to 20-fold molar excess of the PEG linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
Part 2: Optional - Deprotection of the Boc Group
This protocol is for the removal of the Boc protecting group from the purified PEGylated protein to expose a primary amine for further functionalization.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized or dried Boc-protected PEGylated protein in a solution of 20-50% TFA in anhydrous DCM.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS if feasible.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet briefly to remove excess ether.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a final buffer exchange using a desalting column or dialysis to remove any remaining impurities.
-
Quantitative Data Summary
The optimal reaction conditions for protein conjugation can vary depending on the specific protein and the desired degree of PEGylation. The following table provides a summary of typical quantitative parameters.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 1:1 to 50:1 | Higher ratios increase the degree of PEGylation but may also increase the risk of protein inactivation. Optimization is crucial. |
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.2 to 1:2:2 | A slight excess of EDC and NHS ensures efficient activation of the carboxylic acid. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also lead to aggregation. |
| Activation pH | 5.0 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. |
| Conjugation pH | 7.2 - 8.0 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 1 - 2 hours at RT or overnight at 4°C | Longer reaction times at lower temperatures can be beneficial for sensitive proteins. |
| Quenching Agent Conc. | 10 - 50 mM | Sufficient to stop the reaction by consuming unreacted NHS esters. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for protein conjugation with this compound.
Signaling Pathway of EDC/NHS Amide Coupling
Caption: EDC/NHS reaction mechanism for amide bond formation.
References
Application Notes: Utilizing Boc-NH-PEG8-CH2CH2COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG8-CH2CH2COOH is a versatile, heterobifunctional linker molecule integral to the advancement of targeted drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. This linker, characterized by an 8-unit polyethylene glycol (PEG) chain, a Boc-protected amine, and a terminal carboxylic acid, offers a strategic balance of hydrophilicity, flexibility, and defined length. These properties are crucial for optimizing the efficacy of the resulting drug delivery system.
The hydrophilic PEG spacer enhances the aqueous solubility of the PROTAC molecule, a common challenge in drug development. The defined length of the PEG8 linker provides the necessary spatial orientation to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is the critical first step in the ubiquitination and subsequent degradation of the target protein by the proteasome. The terminal functional groups—a Boc-protected amine and a carboxylic acid—allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, respectively.
These application notes provide detailed protocols and illustrative data for the use of this compound in the development of PROTAC-based targeted drug delivery systems.
Data Presentation
The efficacy of a PROTAC is highly dependent on the linker length. The following tables provide illustrative quantitative data for PROTACs with varying PEG linker lengths, targeting proteins such as Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). These examples demonstrate the importance of optimizing the linker to achieve desired degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Illustrative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Component | Linker | Molecular Weight (Da) | ClogP | Polar Surface Area (Ų) |
| BTK Ligand-Linker-CRBN Ligand | PEG4 | ~950 | 4.5 | 280 |
| BTK Ligand-Linker-CRBN Ligand | PEG8 | ~1126 | 4.1 | 355 |
| BTK Ligand-Linker-CRBN Ligand | PEG12 | ~1302 | 3.7 | 430 |
Table 2: Illustrative In Vitro Performance of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| PEG4 | 50 | 85 | 1.5 |
| PEG8 | 15 | >95 | 1.2 |
| PEG12 | 80 | 80 | 0.8 |
Table 3: Illustrative In Vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| PEG4 | 25 | 90 | 2.0 |
| PEG8 | 8 | >95 | 1.8 |
| PEG12 | 40 | 88 | 1.3 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, first by conjugating an E3 ligase ligand to the carboxylic acid terminus of the linker, followed by deprotection of the Boc group and conjugation of the target protein ligand.
Step 1: Conjugation of E3 Ligase Ligand (Amide Coupling)
-
Materials:
-
This compound
-
E3 Ligase Ligand with a primary or secondary amine (e.g., a derivative of pomalidomide for CRBN, or a VHL ligand)
-
Amide coupling reagents: HATU or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Boc-protected linker-E3 ligase conjugate.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
Step 2: Boc Deprotection and Conjugation of Target Protein Ligand
-
Materials:
-
Boc-protected linker-E3 ligase conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target Protein Ligand with a carboxylic acid group
-
Amide coupling reagents (HATU or HBTU/HOBt)
-
Base (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure to obtain the amine-linker-E3 ligase ligand.
-
In a separate dry reaction vessel, dissolve the target protein ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected amine-linker-E3 ligase ligand (1.0 eq) to the activated target protein ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line known to express the target protein) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
3. Data Analysis:
- Calculate the percentage of remaining target protein for each PROTAC concentration.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of a PROTAC.
Surface Modification of Nanoparticles Using Boc-NH-PEG8-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH. This linker is particularly valuable for creating multifunctional nanoparticle systems for applications in drug delivery, diagnostics, and bio-imaging. The protocols outlined below describe a two-step conjugation strategy, enabling the directed attachment of different molecules to the nanoparticle surface.
Introduction
This compound is a polyethylene glycol (PEG) linker featuring a Boc (tert-butyloxycarbonyl) protected amine at one terminus and a carboxylic acid at the other, separated by an 8-unit PEG chain. This structure allows for a sequential and controlled conjugation approach. First, the carboxylic acid group is activated to react with primary amines on the nanoparticle surface. Subsequently, the Boc protecting group is removed under acidic conditions to expose a primary amine, which is then available for the conjugation of a second molecule, such as a targeting ligand, imaging agent, or therapeutic payload.
The PEG spacer enhances the solubility and stability of the modified nanoparticles in biological media, reduces non-specific protein adsorption, and can prolong circulation time in vivo.
Key Applications
-
Drug Delivery: Covalent attachment of therapeutic agents to the nanoparticle surface.
-
Targeted Drug Delivery: Conjugation of targeting moieties (e.g., antibodies, peptides) to enhance accumulation at specific sites.
-
Bio-imaging: Attachment of fluorescent dyes or contrast agents for diagnostic purposes.
-
Bioconjugation: General platform for linking various biomolecules to nanoparticle surfaces.
Experimental Data
The following tables summarize typical quantitative data obtained during the surface modification of amine-functionalized nanoparticles. The data represents the changes in hydrodynamic diameter and zeta potential at each stage of the modification process, as measured by Dynamic Light Scattering (DLS).
Table 1: Hydrodynamic Diameter of Nanoparticles at Each Modification Step
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles | 45 | 0.164 |
| Amine-Functionalized Nanoparticles | 64 | 0.233 |
| PEGylated Nanoparticles (Boc-NH-PEG8-Conjugated) | 95 | 0.210 |
| Deprotected PEGylated Nanoparticles (NH2-PEG8-Conjugated) | 92 | 0.215 |
Table 2: Zeta Potential of Nanoparticles at Each Modification Step
| Nanoparticle Type | Zeta Potential (mV) |
| Bare Nanoparticles | -25.3 ± 1.5 |
| Amine-Functionalized Nanoparticles | +32.8 ± 2.1 |
| PEGylated Nanoparticles (Boc-NH-PEG8-Conjugated) | +15.1 ± 1.8 |
| Deprotected PEGylated Nanoparticles (NH2-PEG8-Conjugated) | +28.5 ± 2.5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and the primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off) or magnetic separator
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion. A 1000:1 molar ratio of linker to nanoparticles is a recommended starting point and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the Boc-NH-PEG8-functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units or a magnetic separator to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.
-
-
Characterization and Storage:
-
Characterize the purified nanoparticles using DLS to determine the hydrodynamic diameter and zeta potential.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Deprotection of Boc Group on PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-NH-PEG8-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Lyophilize or carefully dry the Boc-NH-PEG8-functionalized nanoparticles to remove any water.
-
Resuspend the dried nanoparticles in DCM.
-
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting amine-functionalized PEGylated nanoparticles (NH2-PEG8-NP) extensively with PBS using centrifugal filter units or a magnetic separator to remove residual acid and byproducts. Perform at least five wash cycles, ensuring the pH of the final nanoparticle suspension is neutral.
-
-
Characterization and Further Use:
-
Characterize the purified nanoparticles using DLS and zeta potential measurements.
-
The resulting amine-terminated nanoparticles are now ready for conjugation with a second molecule (e.g., via EDC/NHS coupling to a carboxyl-containing molecule).
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
Caption: Workflow for the conjugation of this compound to amine-functionalized nanoparticles.
Caption: Workflow for the deprotection of the Boc group and subsequent conjugation of a second molecule.
Application Notes and Protocols: Boc Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of PEGylated compounds, which are crucial in drug delivery and bioconjugation. The removal of the Boc group (deprotection) is a critical step to liberate the amine for subsequent conjugation or to yield the final active molecule. This document provides detailed procedures and guidelines for the efficient and clean deprotection of Boc-protected PEGylated compounds. The most common method for Boc deprotection involves acidolysis, typically using trifluoroacetic acid (TFA).[1][2][3]
Data Summary: Reagents and Conditions for Boc Deprotection
The selection of deprotection reagents and conditions is critical and depends on the sensitivity of the PEGylated compound to acidic environments. The following table summarizes common conditions for Boc deprotection.
| Reagent System | Concentration | Typical Reaction Time | Temperature | Notes |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | 1-2 hours | 0°C to Room Temperature | The most common method.[4] Higher TFA concentrations can accelerate the reaction but may also promote side reactions if other acid-labile groups are present.[4][5] A study found 55% TFA in DCM to be more effective than 100% TFA for Boc removal in solid-phase peptide synthesis, suggesting solvent effects are important.[4][6] |
| 4M Hydrochloric acid (HCl) in 1,4-Dioxane | 4 M | Varies (monitor by TLC/LC-MS) | Room Temperature | A stronger acid system that can be used if TFA/DCM is ineffective.[4] Requires strictly anhydrous conditions.[5] |
| Oxalyl Chloride in Methanol | 3 equivalents | 1-4 hours | Room Temperature | A milder alternative for substrates sensitive to strong acids.[7] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies | Varies | Varies | Can effect Boc deprotection under milder conditions than strong Brønsted acids.[4] |
| Thermal Deprotection | High Temperature (e.g., 190°C under vacuum) | Varies | High Temperature | An option for thermally stable molecules to avoid acidic conditions entirely.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the removal of the Boc protecting group from a PEGylated compound using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)[4]
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve the desired final concentration (e.g., 20-50% v/v).[4] If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On TLC, the deprotected, more polar amine product will typically have a lower Rf value than the Boc-protected starting material.[4] In ¹H NMR, the disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group indicates reaction completion.[4] The reaction is typically complete within 1-2 hours.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[4] The product at this stage is the TFA salt of the deprotected amine.
Work-up and Purification:
-
Method A: Direct Use or Precipitation: The resulting TFA salt can often be used directly in the next synthetic step. Alternatively, the deprotected PEG linker can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[4]
-
Method B: Aqueous Work-up for Neutralization:
-
Dissolve the residue in a suitable organic solvent (e.g., DCM).
-
Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt and yield the free amine.[4]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEGylated compound as a free amine.[4]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Boc deprotection of a PEGylated compound.
Caption: Workflow for Boc deprotection of PEGylated compounds.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or extending the reaction time.[4] Steric hindrance from a large PEG chain may slow the reaction.[4] For very resistant substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[4]
-
Side Product Formation: If side products are observed, especially with acid-sensitive functional groups, consider using milder deprotection conditions.[4] The addition of scavengers like triisopropylsilane (TIS) can help to quench reactive carbocations generated during the deprotection.[4] Alternatively, methods like using oxalyl chloride in methanol can be explored.[7]
-
Difficulty in Isolation: PEGylated compounds can sometimes be challenging to handle due to their physical properties. Precipitation with a non-polar solvent like diethyl ether is a common technique for isolation.[4] Ensure thorough drying as residual water can interfere with subsequent reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Double BOC protection selective removal method [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG8-CH2CH2COOH is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] This monodisperse polyethylene glycol (PEG) linker features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. The eight-unit PEG chain enhances the aqueous solubility and bioavailability of the conjugated molecule.[2]
The terminal carboxylic acid can be readily coupled with primary or secondary amines to form a stable amide bond using standard carbodiimide chemistry.[2] Subsequently, the Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which is then available for further conjugation.[3] This sequential reaction capability makes it a versatile tool for the construction of well-defined molecular architectures.
Key Applications
-
PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.[1][4]
-
Bioconjugation: For the modification of proteins, peptides, and other biomolecules to improve their pharmacokinetic properties.
-
Drug Delivery: To attach therapeutic agents to targeting moieties or nanoparticles.
-
Surface Modification: For the functionalization of surfaces in diagnostic and research applications.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₄H₄₇NO₁₂ |
| Molecular Weight | 541.63 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Storage | Short term (days to weeks) at 0–4 °C; Long term (months to years) at -20 °C. Store in a dry, dark container. |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the coupling of the carboxylic acid group of this compound to a primary amine-containing molecule (R-NH₂).
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reverse-phase HPLC system for purification
Reaction Scheme:
Caption: Amide coupling of Boc-NH-PEG8-COOH with an amine.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing molecule (R-NH₂) (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired Boc-protected conjugate.
Quantitative Data Summary for EDC/NHS Coupling:
| Parameter | General Range | Notes |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.2 : 1.2 | An excess of coupling reagents is typically used to ensure complete activation of the carboxylic acid. |
| Molar Ratio (Linker:Amine) | 1 : 1.0-1.1 | A slight excess of the amine can be used to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Reaction time may vary depending on the reactivity of the amine. Progress should be monitored by TLC or LC-MS. |
| Temperature | Room Temp. | The reaction is typically carried out at room temperature. |
| Solvent | DMF, DCM | Anhydrous polar aprotic solvents are preferred. |
| Typical Yield | 60-90% | Yields are highly dependent on the specific substrates and purification method. |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
Reaction Scheme:
Caption: Boc deprotection of the PEG conjugate.
Procedure:
-
Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA. The product is typically obtained as a TFA salt.
-
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate to yield the deprotected product.
Quantitative Data Summary for Boc Deprotection:
| Parameter | General Range | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations of TFA lead to faster deprotection but may also promote side reactions with sensitive functional groups.[4] |
| Reaction Time | 1-2 hours | The reaction is typically complete within this timeframe at room temperature.[4] |
| Temperature | 0 °C to Room Temp. | The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. |
| Solvent | DCM | DCM is the most common solvent for TFA-mediated deprotection.[4] |
| Typical Yield | >95% (quantitative) | Deprotection is usually a high-yielding reaction. The product is often used in the next step without further purification. |
Purification and Characterization
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated small molecules. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for highly polar conjugates.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and to monitor the disappearance of the Boc group's characteristic signal (a singlet at approximately 1.4 ppm).
Experimental Workflow Overview
Caption: Overall workflow for using this compound.
References
The Strategic Application of Boc-NH-PEG8-CH2CH2COOH in PROTAC Development: A Detailed Guide
Introduction: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The choice of linker profoundly influences the physicochemical properties and biological activity of the PROTAC. Among the various linkers available, polyethylene glycol (PEG)-based linkers have gained prominence. This application note focuses on the utility of Boc-NH-PEG8-CH2CH2COOH, a specific PEG linker, in the development of potent and efficacious PROTACs.
This compound is a hydrophilic linker that offers a balance of flexibility and defined length. The eight-unit PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability and cell permeability. The terminal carboxylic acid and the Boc-protected amine provide orthogonal handles for the sequential conjugation of the E3 ligase ligand and the target protein ligand, respectively. This allows for a modular and efficient synthesis of the final PROTAC molecule.
Core Principles of this compound in PROTAC Design
The strategic incorporation of the this compound linker in PROTAC design is guided by several key principles:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG8 chain can improve the solubility of often lipophilic PROTAC molecules, facilitating their handling and administration. This can also favorably impact cell permeability, a critical factor for reaching intracellular targets.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG8 linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is essential for efficient ubiquitination of the target protein.
-
Controlled Synthetic Route: The presence of a Boc-protected amine and a terminal carboxylic acid allows for a controlled and stepwise synthesis. The carboxylic acid can be activated to react with an amine-containing E3 ligase ligand, followed by deprotection of the Boc group to reveal an amine for coupling with a carboxylic acid-containing target protein ligand (or vice versa).
Hypothetical Case Study: A BRD4-Targeting PROTAC
To illustrate the application of this linker, we present a hypothetical case study of a PROTAC, "PROTAC-X," designed to target the epigenetic reader protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Table 1: Hypothetical Degradation Profile of PROTAC-X
| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | This compound | BRD4 | VHL | HeLa | 50 | >90 |
DC50: Concentration of PROTAC required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a VHL ligand (containing a free amine) and a BRD4 ligand (containing a carboxylic acid) using the this compound linker.
Step 1: Coupling of VHL Ligand to the Linker
-
Materials:
-
This compound
-
VHL ligand with a free amine group (e.g., (S,R,S)-AHPC-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add the VHL ligand (1 equivalent) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by preparative HPLC to obtain the Boc-protected VHL-linker conjugate.
-
Step 2: Deprotection and Coupling of BRD4 Ligand
-
Materials:
-
Boc-protected VHL-linker conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
BRD4 ligand with a carboxylic acid group (e.g., a JQ1 derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Boc-protected VHL-linker conjugate in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting amine-linker-VHL intermediate and the BRD4 ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., HeLa for BRD4)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizations
Caption: General structure of a PROTAC utilizing the PEG8 linker.
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive handles facilitate a modular and efficient synthetic strategy. The resulting PROTACs often exhibit improved physicochemical properties and can effectively induce the degradation of target proteins. The protocols and conceptual frameworks provided herein offer a guide for researchers in the rational design and evaluation of novel PROTACs incorporating this promising linker technology.
Application Notes and Protocols for the Conjugation of Boc-NH-PEG8-CH2CH2COOH to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of the protein, leading to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity. This document provides a detailed experimental guide for the conjugation of a heterobifunctional PEG linker, Boc-NH-PEG8-CH2CH2COOH, to monoclonal antibodies (mAbs).
This specific linker possesses a terminal carboxylic acid group for covalent attachment to the antibody and a Boc-protected amine group. The Boc protecting group can be removed under mild acidic conditions post-conjugation to reveal a primary amine, which can then be used for subsequent modifications, such as the attachment of a cytotoxic drug in the generation of an antibody-drug conjugate (ADC). The methodology described herein focuses on the initial attachment of the PEG linker to the antibody via the primary amines of lysine residues.
Principle of the Method
The conjugation of this compound to an antibody is achieved through a two-step amine coupling reaction. First, the terminal carboxylic acid group of the PEG linker is activated using a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the activated PEG linker is introduced to the antibody solution. The primary amine groups on the side chains of lysine residues on the antibody attack the NHS ester, forming a stable amide bond and covalently attaching the PEG linker to the antibody.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | Various | e.g., BroadPharm | Varies |
| Monoclonal Antibody (mAb) | User-defined | - | 2-8°C or -20/-80°C |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | e.g., Thermo Fisher Scientific | 22980 | 4°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | e.g., Thermo Fisher Scientific | 24510 | Room Temperature, desiccated |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - | 4°C |
| Conjugation Buffer (Phosphate-Buffered Saline, PBS, pH 7.4) | - | - | Room Temperature |
| Quenching Buffer (1 M Tris-HCl, pH 8.0) | - | - | 4°C |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | 89882 | Room Temperature |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various | Room Temperature |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Various | Room Temperature |
| Dichloromethane (DCM) | Sigma-Aldrich | Various | Room Temperature |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the terminal carboxyl group of the PEG linker.
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer to a final concentration of 10 mM.
-
Add EDC and Sulfo-NHS stock solutions to the PEG linker solution to achieve the desired molar excess (see Table 1 for recommendations). A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 2: Conjugation of Activated PEG Linker to Antibody
This protocol details the reaction between the activated PEG linker and the primary amines of the antibody.
-
Antibody Preparation:
-
Prepare the antibody in Conjugation Buffer (PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using a desalting column.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated this compound solution to the antibody solution. The molar ratio of the PEG linker to the antibody will determine the degree of PEGylation and should be optimized for the specific antibody and application (see Table 1). A starting range of 10- to 50-fold molar excess of the PEG linker is recommended.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Antibody
This protocol describes the removal of unreacted PEG linker and other small molecules.
-
Size Exclusion Chromatography (SEC):
-
Use a desalting column or a pre-packed SEC column suitable for antibody purification.
-
Equilibrate the column with Conjugation Buffer (PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions according to the manufacturer's instructions. The PEGylated antibody will elute in the initial fractions, while the smaller, unreacted components will be retained longer.
-
Alternatively, dialysis against PBS at 4°C can be performed to remove low-molecular-weight impurities.[]
-
Protocol 4: Characterization of the PEGylated Antibody
This section outlines common analytical techniques to confirm successful conjugation and characterize the product.
-
SDS-PAGE Analysis:
-
Analyze the purified PEGylated antibody alongside the unmodified antibody using SDS-PAGE.
-
Successful PEGylation will result in a shift in the molecular weight of the antibody, leading to a higher band on the gel.[3] The extent of the shift will depend on the number of PEG chains attached. Due to the heterogeneous nature of lysine conjugation, the band for the PEGylated antibody may appear broader than that of the unmodified antibody.[4][5]
-
-
SEC-HPLC Analysis:
-
Perform SEC-HPLC to assess the purity and aggregation of the PEGylated antibody.[6][7]
-
The PEGylated antibody should elute as a single major peak with a shorter retention time compared to the unmodified antibody due to its increased hydrodynamic radius. This method can also detect the presence of high molecular weight aggregates.
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Determine the average number of PEG linkers conjugated per antibody (PEG-to-Antibody Ratio, PAR) using mass spectrometry.[8][9][10][11]
-
The mass spectrum of the PEGylated antibody will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG chains.
-
Protocol 5: Optional Boc Deprotection
This protocol is for the removal of the Boc protecting group to expose a primary amine for further conjugation.
-
Preparation for Deprotection:
-
The purified PEGylated antibody should be in a buffer free of other proteins. Lyophilization can be performed if a solvent exchange is necessary.
-
-
Deprotection Reaction:
-
Removal of TFA:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[1]
-
Precipitate the deprotected protein by adding cold diethyl ether.[1]
-
Centrifuge to pellet the protein and wash the pellet with cold diethyl ether.[1]
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Antibody PEGylation
| Parameter | Recommended Range | Starting Point | Notes |
| Activation Step | |||
| EDC : PEG Linker (molar ratio) | 1:1 to 10:1 | 2:1 | EDC is susceptible to hydrolysis; use fresh solutions. |
| Sulfo-NHS : PEG Linker (molar ratio) | 2:1 to 10:1 | 5:1 | Sulfo-NHS improves the stability of the activated intermediate. |
| Activation Time | 15 - 60 minutes | 30 minutes | Longer times may lead to hydrolysis of the NHS ester. |
| Activation pH | 4.5 - 7.2 | 6.0 | EDC/NHS chemistry is most efficient in this pH range.[12][13] |
| Conjugation Step | |||
| PEG Linker : Antibody (molar ratio) | 5:1 to 100:1 | 20:1 | This ratio is critical for controlling the degree of PEGylation.[13] |
| Antibody Concentration | 1 - 20 mg/mL | 5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Conjugation Time | 1 - 4 hours (RT) or 12-16 hours (4°C) | 2 hours (RT) | Longer incubation at 4°C can improve yield and reduce protein degradation. |
| Conjugation pH | 7.0 - 8.0 | 7.4 | The reaction with primary amines is most efficient at a slightly basic pH.[12][13] |
Visualizations
Caption: Experimental workflow for attaching this compound to antibodies.
Caption: Generalized interaction of a PEGylated antibody with a target cell.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/Sulfo-NHS | Use fresh, anhydrous reagents. Allow to warm to room temperature before opening. |
| Low reactivity of antibody amines | Increase the pH of the Conjugation Buffer to 8.0-8.5. | |
| Insufficient molar excess of PEG linker | Increase the molar ratio of the PEG linker to the antibody. | |
| Presence of primary amines in antibody buffer | Buffer exchange the antibody into an amine-free buffer (e.g., PBS) prior to conjugation. | |
| Antibody Aggregation | High protein concentration during conjugation | Reduce the antibody concentration. |
| Unfavorable buffer conditions | Screen different buffer compositions and pH values. Consider adding stabilizing excipients. | |
| Excessive PEGylation | Reduce the molar ratio of the PEG linker to the antibody. | |
| Incomplete Boc Deprotection | Insufficient reaction time with TFA | Increase the incubation time with the TFA/DCM solution.[1] |
| Water contamination in deprotection solution | Use anhydrous DCM and fresh TFA.[1] | |
| Protein Denaturation during Deprotection | Harsh acidic conditions | Minimize the deprotection time and ensure rapid removal of TFA.[1] |
Functional Analysis of PEGylated Antibodies
The functional consequences of PEGylation should be assessed to ensure that the modification does not compromise the antibody's therapeutic activity. Cell-based assays are critical for evaluating the biological function of the modified antibody in a physiologically relevant context.[14][15][16]
Recommended Functional Assays:
-
Antigen Binding Assays:
-
ELISA: To determine if the PEGylated antibody retains its ability to bind to its target antigen.
-
Flow Cytometry: To assess the binding of the PEGylated antibody to cells expressing the target antigen.
-
-
Cell Viability/Proliferation Assays:
-
MTT/XTT Assays: To measure the effect of the PEGylated antibody on the metabolic activity of target cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the PEGylated antibody can induce programmed cell death.
-
-
Effector Function Assays (if applicable):
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: To evaluate the ability of the PEGylated antibody to mediate the killing of target cells by immune effector cells.
-
Complement-Dependent Cytotoxicity (CDC) Assays: To assess the ability of the PEGylated antibody to induce cell lysis via the complement cascade.
-
These assays will provide crucial information on whether the attachment of the this compound linker adversely affects the desired biological activity of the antibody.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. covalx.com [covalx.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. rapidnovor.com [rapidnovor.com]
- 15. precisionantibody.com [precisionantibody.com]
- 16. Molecular and functional analysis of monoclonal antibodies in support of biologics development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-NH-PEG8-CH2CH2COOH in Hydrogel Formation for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are synthetic matrices extensively utilized in tissue engineering and regenerative medicine due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] These hydrogels can be engineered to be injectable, allowing for minimally invasive procedures.[3][4] The functionalization of PEG polymers is crucial for creating bioactive scaffolds that can support cell adhesion, proliferation, and differentiation.
Boc-NH-PEG8-CH2CH2COOH is a heterobifunctional PEG linker containing a Boc-protected amine and a terminal carboxylic acid.[5][6][7] This molecule serves as a valuable building block for creating functionalized hydrogels. The carboxylic acid can be activated to form amide bonds with amine-containing crosslinkers, while the Boc-protected amine can be deprotected post-gelation to introduce primary amines for subsequent bioconjugation, such as the attachment of cell-adhesive peptides (e.g., RGD).[7][8] This allows for the creation of a cellularly instructive and dynamic hydrogel environment.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the formation of hydrogels for tissue engineering applications, including cell encapsulation and as a depot for controlled drug delivery.[9][10]
Data Presentation
Table 1: Physicochemical Properties of Functionalized PEG Hydrogels
| Property | 4-Arm PEG-Amine Hydrogel | 8-Arm PEG-Amine Hydrogel | RGD-Functionalized Hydrogel |
| Gelation Time (minutes) | 5 - 15 | 15 - 30 | 5 - 15 |
| Swelling Ratio (q) | 15 - 25 | 10 - 20 | 15 - 25 |
| Compressive Modulus (kPa) | 1 - 10 | 5 - 25 | 1 - 10 |
| Porosity (%) | 85 - 95 | 80 - 90 | 85 - 95 |
| In Vitro Degradation (days) | 14 - 28 | 21 - 42 | 14 - 28 |
Note: The data presented are representative values for PEG-based hydrogels and may vary depending on the specific crosslinking conditions, polymer concentration, and molecular weight.
Table 2: Biological Performance of Functionalized PEG Hydrogels
| Parameter | 4-Arm PEG-Amine Hydrogel | 8-Arm PEG-Amine Hydrogel | RGD-Functionalized Hydrogel |
| Cell Viability (%) after 24h | > 90% | > 90% | > 95% |
| Cell Adhesion | Low | Low | High |
| Cell Proliferation (fold increase at day 7) | 1.5 - 2.0 | 1.2 - 1.8 | 3.0 - 5.0 |
| Stem Cell Differentiation Potential | Limited | Limited | Enhanced (lineage-dependent) |
Note: Biological performance is highly dependent on the cell type and culture conditions. The data provided are illustrative for mesenchymal stem cells.
Experimental Protocols
Protocol 1: Synthesis of a Biofunctional PEG Hydrogel using this compound
This protocol describes the formation of a PEG hydrogel by crosslinking a multi-arm PEG-amine with this compound, followed by deprotection of the Boc group and functionalization with an RGD peptide.
Materials:
-
This compound
-
4-Arm PEG-NH2 (or 8-Arm PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Trifluoroacetic acid (TFA)
-
Triethylamine
-
RGD peptide (e.g., GRGDS)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Sterile, pyrogen-free water
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of 1:1.2:1.2.
-
Allow the reaction to proceed for 15 minutes at room temperature to form the NHS-ester activated PEG linker.
-
-
Hydrogel Formation:
-
Dissolve the multi-arm PEG-NH2 in PBS (pH 7.4).
-
Mix the activated Boc-NH-PEG8-CH2CH2-NHS ester solution with the multi-arm PEG-NH2 solution. The final polymer concentration should be between 5-20% (w/v).
-
Gently vortex the solution and allow it to stand at 37°C for gelation to occur. Gelation time will vary based on polymer concentration and the number of arms.[11]
-
-
Boc Deprotection:
-
Immerse the formed hydrogel in a solution of 50% TFA in dichloromethane for 30 minutes.
-
Neutralize the hydrogel by washing extensively with PBS containing 5% triethylamine, followed by several washes with PBS (pH 7.4).
-
Confirm the presence of free amine groups using a ninhydrin test.
-
-
RGD Peptide Conjugation:
-
Dissolve the RGD peptide in PBS (pH 7.4).
-
Immerse the amine-functionalized hydrogel in the RGD solution.
-
Add EDC and NHS to the solution to facilitate the formation of an amide bond between the hydrogel's primary amines and the peptide's carboxylic acid.
-
Allow the reaction to proceed overnight at 4°C.
-
Wash the hydrogel extensively with PBS to remove any unreacted peptide and coupling agents.
-
Protocol 2: Cell Encapsulation in Functionalized PEG Hydrogels
Materials:
-
Sterile, RGD-functionalized PEG hydrogel precursor solutions (as prepared in Protocol 1, before gelation)
-
Cell suspension in culture medium (e.g., mesenchymal stem cells at 1 x 10^6 cells/mL)
-
Sterile, non-adhesive mold (e.g., PDMS)
Procedure:
-
Prepare the activated Boc-NH-PEG8-CH2CH2-NHS ester and multi-arm PEG-NH2 solutions in separate sterile tubes.
-
Harvest and resuspend the cells in the multi-arm PEG-NH2 solution at the desired concentration.
-
Mix the cell-containing PEG-NH2 solution with the activated PEG-linker solution.
-
Quickly and gently pipette the mixture into the sterile mold.
-
Allow the hydrogel to crosslink in a cell culture incubator (37°C, 5% CO2).
-
After gelation, add cell culture medium to the mold to keep the hydrogel hydrated.
-
The Boc deprotection and RGD functionalization steps can be performed with the encapsulated cells, but cytotoxicity of the reagents should be carefully evaluated. Alternatively, a linker with an orthogonal chemistry that is more cell-friendly can be used for post-gelation modification.
Protocol 3: In Vitro Cell Viability Assessment
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Culture the cell-laden hydrogels for the desired time points (e.g., 1, 3, and 7 days).
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the hydrogels with PBS.
-
Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).[12][13]
-
Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.
Visualizations
Caption: Workflow for the synthesis of a bioactive PEG hydrogel.
Caption: Workflow for cell encapsulation in a PEG hydrogel.
Caption: RGD-Integrin signaling in a bioactive hydrogel.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injectable hydrogels based on poly(ethylene glycol) and derivatives as functional biomaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 8. Biofunctional peptide-click PEG-based hydrogels as 3D cell scaffolds for corneal epithelial regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 10. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Boc-NH-PEG8-CH2CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-NH-PEG8-CH2CH2COOH in Peptide Synthesis
This compound is a heterobifunctional linker molecule widely utilized in solid-phase peptide synthesis (SPPS) to introduce a discrete polyethylene glycol (PEG) spacer into a peptide sequence. This monodisperse PEG linker, with eight ethylene glycol units, offers several advantages in the development of therapeutic peptides and other specialized biomolecules.[1]
The incorporation of a PEG linker can significantly enhance the physicochemical and pharmacokinetic properties of a peptide.[1] Key benefits include:
-
Increased Hydrophilicity and Solubility: The PEG chain improves the solubility of hydrophobic peptides in aqueous media, which can be advantageous for both synthesis and biological applications.[2]
-
Enhanced Bioavailability: PEGylation can prolong the circulation half-life of a peptide by increasing its hydrodynamic volume, thus reducing renal clearance and protecting it from proteolytic degradation.[1]
-
Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the peptide, potentially reducing its immunogenic response.[1]
-
Spacer Functionality: In applications such as Proteolysis Targeting Chimeras (PROTACs), the PEG linker serves as a flexible spacer to optimally position the two active domains of the molecule.[3][4]
This document provides detailed protocols and application notes for the successful incorporation of this compound into peptides using standard solid-phase synthesis techniques.
Applications in Drug Development and Research
The unique properties of the this compound linker make it a valuable tool in various research and drug development areas:
-
Therapeutic Peptides: Improving the drug-like properties of peptide-based therapeutics, such as hormones, antimicrobial peptides, and enzyme inhibitors.[1]
-
PROTACs: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[3][4][5]
-
Peptide Conjugates: Enabling the attachment of labels (e.g., fluorescent dyes, biotin) or other molecules to peptides for diagnostic and research applications.[1]
-
Targeted Drug Delivery: As part of a larger construct, the PEG linker can contribute to the targeted delivery of a payload to specific cells or tissues.
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of this compound in Boc-based solid-phase peptide synthesis. Optimization may be required for specific peptide sequences and resins.
Materials and Reagents
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[6][7]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Ether (cold) for precipitation
-
HPLC grade solvents for purification
-
Mass spectrometer for analysis
Workflow for Incorporating this compound
Detailed Coupling Protocol using HBTU
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin-bound peptide (1 equivalent) in DMF for at least 30 minutes. After swelling, drain the DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents, optional but recommended to minimize racemization) in DMF. Add DIPEA (3 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.
-
Coupling Reaction: Immediately add the activated linker solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to monitor the disappearance of the free primary amine. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, extend the reaction time.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Next Step: The resin is now ready for the deprotection of the Boc group on the PEG linker to continue peptide elongation or for the final cleavage from the resin.
Boc Deprotection of the PEG Linker
-
Pre-wash: Wash the resin with DCM (3x).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x), DIPEA/DCM (1:9, v/v) (2x) to neutralize, and finally DCM (3x).
Cleavage and Deprotection
-
Resin Preparation: Wash the final PEGylated peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[8][9][10]
Data Presentation
The incorporation of the this compound linker is expected to proceed with high efficiency, comparable to standard amino acid couplings. The following tables provide expected or hypothetical data for a model peptide.
Table 1: Coupling Efficiency of this compound
| Coupling Reagent | Reaction Time (h) | Kaiser Test Result | Estimated Coupling Efficiency |
| HBTU/DIPEA | 2 | Negative | >99% |
| HATU/DIPEA | 2 | Negative | >99% |
| DIC/HOBt | 4 | Negative | >98% |
Table 2: Comparative Yield and Purity of a Model Peptide
| Peptide | Theoretical MW ( g/mol ) | Crude Yield (%) | Purity by HPLC (%) |
| Model Peptide | 1500.0 | 75 | 92 |
| Model Peptide-PEG8 | 2041.6 | 70 | 90 |
Note: The slightly lower yield for the PEGylated peptide can be attributed to the additional coupling and potential for increased handling losses.
Application in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[4][5]
PROTAC Synthesis Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
The synthesized PROTAC, containing the PEG8 linker, hijacks the cellular ubiquitin-proteasome system to degrade the target protein.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Insufficient reaction time or temperature.- Steric hindrance from the peptide sequence.- Inactive coupling reagents. | - Extend the coupling time and monitor with the Kaiser test.- Consider a double coupling.- Use fresh, high-quality coupling reagents. |
| Low Yield of PEGylated Peptide | - Inefficient coupling.- Loss of peptide during washing steps.- Incomplete precipitation. | - Optimize coupling conditions.- Handle the resin carefully during washing.- Ensure the ether is sufficiently cold and allow adequate time for precipitation. |
| Side Reactions | - Racemization during coupling. | - Add HOBt or an equivalent additive to the coupling reaction.- Avoid prolonged exposure to the base. |
| Difficulty in Purification | - Aggregation of the PEGylated peptide.- Co-elution with byproducts. | - Modify the HPLC gradient.- Use a different stationary phase if necessary.- Ensure complete removal of scavengers from the cleavage cocktail. |
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a robust and effective strategy to enhance their therapeutic potential and to construct advanced biomolecules like PROTACs. The protocols and guidelines presented here provide a solid foundation for researchers to successfully utilize this versatile PEG linker in their synthetic endeavors. Careful optimization of coupling and cleavage conditions, along with rigorous purification and analysis, will ensure the generation of high-quality PEGylated peptides for a wide range of applications in research and drug development.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
Functionalizing Surfaces with Boc-NH-PEG8-CH2CH2COOH for Advanced Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control the cellular microenvironment at the molecular level is crucial for advancing cell biology research, tissue engineering, and drug discovery. Surface functionalization with polyethylene glycol (PEG) derivatives has become a cornerstone technique for creating biocompatible and bio-inert surfaces that resist non-specific protein adsorption and cell adhesion. This "blank slate" can then be selectively modified with bioactive molecules, such as cell-adhesion peptides, to direct specific cellular responses.
This document provides detailed application notes and protocols for the functionalization of surfaces with Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PEG linker. This linker possesses a carboxylic acid group for covalent attachment to amine-functionalized surfaces and a Boc-protected amine group. The Boc protecting group allows for a subsequent deprotection step, revealing a primary amine that can be further conjugated with biomolecules of interest, such as the RGD peptide, to promote specific cell adhesion. This step-wise functionalization provides a high degree of control over the surface chemistry, enabling the creation of well-defined substrates for a variety of cell culture applications.
Principle of the Method
The functionalization process involves a three-step procedure:
-
PEGylation: The carboxylic acid terminus of this compound is covalently coupled to a primary amine-functionalized surface using carbodiimide chemistry (EDC/NHS). This reaction forms a stable amide bond, tethering the PEG linker to the substrate.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the distal end of the immobilized PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.
-
Bio-conjugation: The newly exposed amine group is then available for the covalent attachment of amine-reactive molecules. A common application is the immobilization of the cell-adhesion peptide Arginine-Glycine-Aspartic acid (RGD) to promote integrin-mediated cell attachment.
This modular approach allows for the creation of surfaces with precise control over the identity and density of immobilized ligands, making it an invaluable tool for studying cell-surface interactions.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized cell culture substrates (e.g., Corning® PureCoat™ Amine plates, or glass coverslips functionalized with (3-aminopropyl)triethoxysilane)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
RGD-containing peptide (e.g., GRGDS) with a primary amine for conjugation
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized (DI) water
Protocol 1: PEGylation of Amine-Functionalized Surfaces
This protocol describes the covalent attachment of this compound to an amine-functionalized surface.
-
Preparation of Activation Solution:
-
Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.
-
Dissolve EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the MES buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the MES buffer to a final concentration of 5-10 mg/mL.
-
Add the EDC/NHS solution to the PEG solution at a molar excess (e.g., 5-fold) relative to the PEG-COOH.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Wash the amine-functionalized substrate with PBS three times.
-
Add the activated PEG solution to the substrate, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the PEG solution and wash the surface extensively with DI water to remove any unreacted PEG and coupling reagents.
-
Follow with three washes with PBS.
-
Dry the surface under a stream of nitrogen.
-
Protocol 2: Boc Deprotection of Surface-Immobilized PEG
This protocol details the removal of the Boc protecting group to expose the terminal amine.
-
Preparation of Deprotection Solution:
-
Prepare a solution of 50% (v/v) TFA in DCM. Handle TFA with caution in a fume hood.
-
-
Deprotection Reaction:
-
Immerse the Boc-PEG functionalized surface in the TFA/DCM solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Remove the deprotection solution and wash the surface thoroughly with DCM to remove residual TFA.
-
Wash three times with PBS to neutralize the surface.
-
Dry the surface under a stream of nitrogen. The surface now presents terminal amine groups.
-
Protocol 3: Immobilization of RGD Peptide
This protocol describes the conjugation of an RGD peptide to the amine-terminated PEGylated surface.
-
Activation of RGD Peptide (if carboxyl-terminated):
-
If your RGD peptide has a C-terminal carboxylic acid, it will need to be activated with EDC/NHS as described in Protocol 1, step 1 & 2.
-
-
Coupling of Amine-Terminated RGD:
-
Dissolve the RGD peptide (with a free amine) in PBS or a suitable buffer to a concentration of 0.1-1 mg/mL.
-
If the RGD peptide was activated in the previous step, add it to the amine-functionalized surface.
-
If using a pre-activated RGD-NHS ester, dissolve it in anhydrous DMF and add it to the surface. Add a small amount of a non-nucleophilic base like TEA to the reaction to scavenge the released NHS.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the surface extensively with PBS to remove any unbound peptide.
-
The surface is now functionalized with RGD and ready for cell culture experiments after sterilization (e.g., with 70% ethanol or UV irradiation).
-
Surface Characterization and Quantitative Data
Proper characterization of the functionalized surface is essential to ensure successful modification. Below are common techniques and representative data.
Table 1: Surface Wettability Characterization by Water Contact Angle Measurement
| Surface Modification Step | Representative Water Contact Angle (°) | Interpretation |
| Unmodified Glass | ~30-40° | Hydrophilic |
| Amine-Functionalized Glass | ~50-60° | Moderately hydrophilic |
| Boc-NH-PEG8-Grafted Surface | ~60-70° | Increased hydrophobicity due to Boc group |
| NH2-PEG8-Grafted Surface (after deprotection) | ~40-50° | Increased hydrophilicity after Boc removal |
| RGD-Functionalized Surface | ~50-60° | Hydrophilicity changes depending on peptide sequence |
Note: These are representative values and can vary depending on the substrate, PEG density, and measurement conditions.
Table 2: Quantification of Surface Grafting Density
| Method | Parameter Measured | Representative Value |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (e.g., N/C ratio) | Increase in Nitrogen signal after amine functionalization and RGD immobilization. |
| Ellipsometry | Layer thickness | ~1-3 nm increase after PEGylation. |
| Quartz Crystal Microbalance (QCM) | Mass change | Quantifies the mass of immobilized molecules per unit area. |
| Fluorescence-based Assay | Fluorescence intensity of a labeled molecule | Can be used to quantify the density of immobilized fluorescently-tagged peptides. |
Cell Culture and Adhesion Assays
The RGD-functionalized surfaces are designed to promote specific cell adhesion.
Protocol 4: Cell Adhesion Assay
-
Cell Seeding:
-
Seed cells (e.g., fibroblasts, endothelial cells) onto the functionalized and control surfaces at a desired density (e.g., 1 x 10^4 cells/cm²).
-
Include control surfaces: tissue culture plastic (TCP), amine-functionalized surface, and a non-RGD functionalized (e.g., NH2-PEG) surface.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Washing:
-
Gently wash the surfaces with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix and stain the adherent cells (e.g., with crystal violet or a fluorescent dye like Calcein AM).
-
Quantify the number of adherent cells by microscopy and image analysis or by measuring the absorbance/fluorescence of the eluted dye.
-
Table 3: Representative Cell Adhesion Results
| Surface | Cell Type | Adherent Cells (% of TCP control) |
| Amine-Functionalized | Fibroblasts | ~80-90% |
| NH2-PEG8-Functionalized | Fibroblasts | <10% |
| RGD-PEG8-Functionalized | Fibroblasts | >95% |
Note: Results are highly dependent on cell type and RGD surface density.
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization.
Integrin-Mediated Signaling Pathway
The immobilization of RGD peptides on the surface facilitates cell adhesion through the engagement of transmembrane integrin receptors. This binding event triggers a cascade of intracellular signals, collectively known as outside-in signaling, which influences cell behavior such as adhesion, spreading, proliferation, and survival. A key early event in this pathway is the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.
Upon RGD binding, integrins undergo a conformational change, leading to the recruitment and activation of Focal Adhesion Kinase (FAK).[1][2] Activated FAK autophosphorylates, creating a binding site for the Src family kinases.[3][4] The FAK-Src complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which are involved in the regulation of the actin cytoskeleton and cell migration.[4] This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, formation of stress fibers, and stable cell adhesion.[3][5]
Caption: RGD-Integrin signaling cascade.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low PEGylation efficiency | Inactive EDC/NHS | Use fresh EDC/NHS and prepare solutions immediately before use. |
| Incorrect pH of coupling buffer | Ensure MES buffer is at pH 6.0 for efficient activation. | |
| Hydrolysis of activated PEG | Perform the coupling reaction promptly after activation. | |
| Incomplete Boc deprotection | Insufficient TFA concentration or time | Increase incubation time or use fresh TFA solution. |
| Water contamination | Use anhydrous DCM and handle TFA in a dry environment. | |
| Low RGD immobilization | Inactive peptide | Ensure peptide is of high purity and stored correctly. |
| Steric hindrance | Consider using a longer PEG spacer if steric hindrance is suspected. | |
| High non-specific cell adhesion | Incomplete PEGylation | Optimize PEGylation reaction conditions to achieve higher surface coverage. |
| Contamination of the surface | Ensure all washing steps are performed thoroughly. | |
| Low specific cell adhesion | Low RGD density | Increase the concentration of RGD peptide during immobilization. |
| Inactive RGD peptide | Confirm the bioactivity of the RGD peptide. |
Conclusion
The functionalization of surfaces with this compound provides a robust and versatile platform for creating well-defined cell culture substrates. By following the detailed protocols outlined in these application notes, researchers can precisely control the surface chemistry to investigate fundamental aspects of cell-surface interactions, develop more in-vivo-like cell culture models, and improve the performance of cell-based assays for drug discovery and development. The ability to tailor the surface with specific bioactive cues opens up a wide array of possibilities for guiding cell fate and function.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing low yield in Boc-NH-PEG8-CH2CH2COOH conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Boc-NH-PEG8-CH2CH2COOH to amine-containing molecules, a frequent procedure in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
A1: The conjugation reaction involves the formation of a stable amide bond between the terminal carboxylic acid of this compound and a primary or secondary amine on the target molecule. This is typically achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). The process occurs in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate can then react with an amine on the target molecule to form a stable amide bond. To improve efficiency and reduce side reactions, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.[1][2]
Q2: What are the optimal pH conditions for the two main steps of the EDC/NHS conjugation reaction?
A2: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.[1][3] However, the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a slightly basic pH, in the range of 7.0 to 8.5.[1][3] For a one-pot reaction, a compromise pH of around 7.2-7.5 is often used.
Q3: My this compound reagent is a viscous liquid. How should I handle and store it?
A3: this compound is often supplied as a pale yellow or colorless viscous liquid.[4] For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0–4 °C. For long-term storage (months to years), it is recommended to store it at -20 °C in a closed vessel.[4][5] Before use, it is important to allow the reagent to equilibrate to room temperature before opening the container to prevent condensation of moisture, which can hydrolyze the reagent.[1]
Q4: What are some alternative coupling reagents to EDC/NHS?
A4: While EDC/NHS is widely used, other coupling reagents can be employed for amide bond formation. Some alternatives include Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][6][7] The choice of coupling reagent can depend on the specific substrates, desired reaction conditions, and solubility.
Q5: How can I remove the Boc protecting group after conjugation?
A5: The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine.[4][5][8] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9]
Troubleshooting Guide: Low Conjugation Yield
Low or no yield is a frequent issue in conjugation reactions. The following guide provides potential causes and recommended actions to troubleshoot these problems.
Issue 1: Low or No Conjugation Product Observed
This is the most common problem and can be attributed to several factors related to reagents, reaction conditions, or the purification process.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers with a calibrated pH meter. For two-step protocols, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][3][10] |
| Inactive Reagents (EDC/NHS) | EDC and NHS are moisture-sensitive.[10][11] Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation.[10] Prepare solutions immediately before use. |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the intended reaction.[1][10] Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) for the coupling step.[10] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis, which is more pronounced at higher pH.[2][12] Perform the reaction as quickly as possible after adding the reagents. In a two-step protocol, add the amine-containing molecule promptly after the activation step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2] |
| Insufficient Reagent Concentration | The molar ratio of EDC and NHS to the carboxylic acid may need optimization. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[10] |
| Steric Hindrance | The accessibility of the amine on the target molecule or the carboxyl group on the PEG linker can affect conjugation efficiency. Consider modifying the linker length or the conjugation site if steric hindrance is suspected.[13] |
Issue 2: Precipitation During the Reaction
Precipitation of the reactants can significantly decrease the yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.[10] |
| High EDC Concentration | In some instances, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[10] |
| Low Solubility of Reactants | The this compound linker is designed to be water-soluble, but the target molecule may have limited solubility.[4] Consider the use of a co-solvent like DMSO or DMF, but ensure the final concentration does not negatively impact the stability of your biomolecule.[2][11] |
Issue 3: Difficulty in Purifying the Conjugated Product
Effective purification is crucial to isolate the desired product from unreacted starting materials and byproducts.
| Potential Cause | Recommended Action |
| Co-elution of Product and Impurities | Unreacted PEG linker and conjugated product may have similar properties, making separation difficult. Size exclusion chromatography (SEC) is often effective for separating PEGylated proteins from unreacted protein and smaller molecules.[14][] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the molecule.[][16] |
| Product Loss During Purification | The hydrophilic nature of the PEG chain can lead to product loss during aqueous washes in liquid-liquid extractions.[17] Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be a good initial step to remove small molecule impurities like unreacted EDC and NHS.[18] |
Experimental Protocols
General Two-Step Aqueous Protocol for Conjugation
-
Reagent Preparation: Equilibrate this compound and other reagents to room temperature before opening. Prepare stock solutions of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 5-6) immediately before use.[1]
-
Activation of PEG Linker: Dissolve this compound in the activation buffer. Add the desired molar excess of EDC and NHS. Allow the reaction to proceed for 15-30 minutes at room temperature.[1]
-
pH Adjustment: Immediately before adding the amine-containing substrate, raise the pH of the reaction mixture to 7.2-7.5 using a suitable buffer like PBS.[1][3]
-
Conjugation: Add the amine-containing substrate to the activated PEG linker solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Quench the reaction by adding a primary amine-containing compound such as hydroxylamine, Tris, or glycine to hydrolyze any unreacted NHS esters.[1]
-
Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis.[14][][18]
Visualizations
Caption: A typical experimental workflow for the two-step conjugation of this compound.
Caption: A decision tree outlining key areas to investigate when troubleshooting low conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 5. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 6. peptide.com [peptide.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a guide to troubleshooting common issues during the Boc deprotection of PEG linkers.
1. Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a frequent issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1][2]
-
Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.
Solution:
To prevent these side reactions, it is crucial to use a scavenger in the reaction mixture. Scavengers are compounds that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][4] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]
3. How can I monitor the progress of the deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
4. What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected product:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1][2]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[1]
Quantitative Data Summary
The following tables summarize common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Source: Adapted from BenchChem Technical Support.[1]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Source: Adapted from BenchChem Technical Support.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Analyze the quenched aliquot by LC-MS to determine the concentration of the starting material and product.
-
Plot the concentration of the starting material and product over time to monitor the reaction progress.
Visualizations
Caption: Experimental workflow for Boc deprotection with troubleshooting loop.
Caption: Logical relationships in troubleshooting incomplete Boc deprotection.
References
Optimizing reaction conditions for coupling Boc-NH-PEG8-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the coupling of Boc-NH-PEG8-CH2CH2COOH to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to an amine?
A1: The terminal carboxylic acid of this compound is activated by a coupling reagent to form a more reactive species, typically an active ester. This activated intermediate then readily reacts with a primary or secondary amine to form a stable amide bond, linking the PEG molecule to the target molecule.
Q2: Which coupling reagents are most commonly used for this type of reaction?
A2: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS, are widely used.[1][2] Phosphonium salts like PyBOP and uronium/aminium salts such as HATU, HBTU, and HCTU are also highly effective, especially for more challenging couplings.[1][3]
Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction?
A3: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[4][5] However, the subsequent reaction of the NHS-activated PEG with the amine is more efficient at a physiological to slightly basic pH of 7.2-8.0.[4][5] Therefore, a two-step procedure with a pH adjustment is often recommended for optimal results.[4]
Q4: How can I monitor the progress of my coupling reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the purpose of the Boc protecting group, and when should it be removed?
A5: The Boc (tert-butyloxycarbonyl) group protects the terminal amine of the PEG linker, preventing it from reacting with the activated carboxylic acid of another PEG molecule.[7][] The Boc group is stable under the coupling conditions and can be removed later in the synthetic sequence under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute HCl, to reveal the free amine for subsequent reactions if desired.[7][]
Q6: How should I store this compound?
A6: It is recommended to store this compound at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks) in a dry, dark, and sealed container.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Carboxylic Acid Activation: Incorrect pH, degraded coupling reagent, or insufficient amount of coupling reagent. | - Ensure the activation step is performed at pH 4.5-6.0. - Use fresh, high-purity coupling reagents. - Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH or with prolonged exposure to water. | - Perform the reaction in an anhydrous organic solvent if possible. - If in an aqueous buffer, add the amine immediately after the activation step. - Avoid high temperatures and pH values above 8.5.[10] | |
| Degraded Starting Material: The PEG-acid may have degraded due to improper storage. | - Verify the integrity of the this compound by analytical methods like NMR or MS. | |
| Inactive Amine: The amine-containing molecule may be of poor quality or have a low reactivity. | - Check the purity of the amine. - For sterically hindered amines, consider using a more powerful coupling reagent like HATU or increase the reaction time and/or temperature.[11] | |
| Presence of Multiple Products/Side Reactions | Reaction with Other Nucleophiles: If your amine-containing molecule has other nucleophilic groups (e.g., hydroxyls or thiols), they may compete with the amine for reaction with the activated PEG. | - Protect other nucleophilic functional groups before the coupling reaction. |
| Formation of N-acylurea: A common side product with carbodiimide reagents, especially in the absence of NHS. | - Always use NHS or HOBt as an additive with EDC to suppress the formation of N-acylurea. | |
| Guanidinylation of Amine: Can occur when using an excess of uronium/aminium-based coupling reagents like HBTU or HATU. | - Avoid using a large excess of these coupling reagents; use them in equimolar amounts relative to the carboxylic acid.[1] | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting PEG-acid. | - Use a slight excess of the non-PEGylated amine to ensure complete consumption of the PEG-acid, which can simplify purification. - Consider purification techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[] |
| Removal of Coupling Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC or tetramethylurea from HATU/HBTU) can be difficult to remove. | - For water-soluble byproducts (from EDC), aqueous workups are effective.[1] - For organic-soluble byproducts, precipitation or column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/NHS | Carbodiimide | - Water-soluble byproducts (for EDC) are easily removed.[1] - Relatively low cost. | - Can lead to N-acylurea side product without NHS. - Lower efficiency for sterically hindered couplings compared to other reagents. |
| PyBOP | Phosphonium Salt | - High coupling efficiency.[1] - Byproducts are less hazardous than those from BOP.[1] | - Solutions in DMF have moderate stability. |
| HATU | Uronium/Aminium Salt | - Very high reactivity, often leading to faster reactions and higher yields, especially for difficult couplings.[3][11] - Generally low rates of racemization.[3] | - More expensive than carbodiimides. - Can cause guanidinylation of the amine if used in excess.[1] |
| HCTU | Uronium/Aminium Salt | - High efficiency, comparable to HATU.[3] - More economical than HATU.[3] | - Can cause guanidinylation of the amine if used in excess. |
| COMU | Uronium Salt | - High coupling efficiency, comparable to HATU.[13] - Better solubility and safety profile than HBTU/HATU.[13] | - More recent and may be less commonly available. |
Experimental Protocols
Protocol 1: General EDC/NHS Coupling in an Aqueous Buffer
This protocol is suitable for coupling to water-soluble amines.
-
Dissolve this compound: Dissolve the PEG-acid in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add NHS and EDC: Add N-hydroxysuccinimide (NHS) or sulfo-NHS (1.1-1.5 molar equivalents) followed by EDC (1.1-1.5 molar equivalents) to the PEG-acid solution.
-
Activate: Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Adjust pH: Immediately before adding the amine, raise the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Amine: Add the amine-containing molecule (1-1.2 molar equivalents), dissolved in the same pH 7.2-7.5 buffer.
-
React: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
Quench (Optional): The reaction can be quenched by adding hydroxylamine or a small amount of a primary amine like Tris or glycine to consume any remaining active esters.
-
Purify: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.
Protocol 2: HATU Coupling in an Organic Solvent
This protocol is suitable for coupling to amines that are soluble in organic solvents and for sterically hindered couplings.
-
Dissolve Reagents: In an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM) under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent).
-
Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture for 5-15 minutes at room temperature to allow for the formation of the activated ester.[11]
-
Add Amine: Add the amine-containing molecule (1-1.2 equivalents), dissolved in a small amount of the same anhydrous solvent.
-
React: Stir the reaction mixture at room temperature for 1-4 hours or until completion as monitored by TLC or LC-MS. For very difficult couplings, the reaction time can be extended or the temperature slightly elevated.
-
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by an appropriate method, such as flash column chromatography.
Visualizations
Caption: Workflow for EDC/NHS mediated coupling of this compound.
Caption: Troubleshooting logic for low yield in coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Identifying and preventing side reactions with Boc-NH-PEG8-CH2CH2COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and preventing side reactions when using Boc-NH-PEG8-CH2CH2COOH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components: a Boc-protected amine, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions. The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds. Its primary applications are in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the most common side reactions associated with the use of this linker?
The most common side reactions can be categorized by the reactive group involved:
-
Boc-Protected Amine (Deprotection Step):
-
Incomplete Deprotection: The Boc group is not fully removed, leading to a mixture of protected and deprotected linker.
-
tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your target molecule (e.g., tryptophan or methionine residues), resulting in a mass increase of 56 Da.[1]
-
-
Carboxylic Acid (Activation and Coupling Step):
-
Hydrolysis of Activated Ester: The NHS-activated carboxylic acid is susceptible to hydrolysis, which regenerates the carboxylic acid and reduces coupling efficiency. This is highly dependent on pH and temperature.
-
Formation of N-acylurea: A side reaction of the EDC-activated intermediate can lead to the formation of an inactive N-acylurea byproduct.[2]
-
Anhydride Formation: In some cases, two molecules of the activated carboxylic acid can react to form an anhydride.[3][4]
-
-
PEG Linker:
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[7] The compound is hygroscopic, so it should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis of the carboxylic acid and affect reactivity.
Troubleshooting Guides
Part 1: Boc Deprotection
Issue 1: Incomplete Boc Deprotection
-
Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting material (Boc-protected linker) after the reaction.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | The Boc group is cleaved by acid. If deprotection is incomplete, consider increasing the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or using a stronger acid system like 4M HCl in 1,4-dioxane.[8] |
| Inadequate Reaction Time/Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress by TLC or LC-MS. While most deprotections proceed at room temperature, gentle heating may be required for some substrates.[8] |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the approach of the acid. Ensure adequate mixing and consider longer reaction times.[8] |
| Poor Solubility | Ensure the Boc-protected compound is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[8] |
Issue 2: Observation of a Side Product with a +56 Da Mass Shift
-
Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of your target molecule plus 56 Da.
-
Possible Cause: tert-butylation of a nucleophilic residue (e.g., tryptophan, methionine, cysteine, tyrosine) by the tert-butyl cation generated during Boc deprotection.[1][9]
-
Solution: Use of Scavengers
Scavengers are added to the deprotection reaction to trap the reactive tert-butyl cation.[9]
| Target Residue | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[9] |
| Methionine (Met) | Thioanisole, Dithioethane (DTE)[1] |
| Cysteine (Cys) | Dithiothreitol (DTT), Ethanedithiol (EDT)[1] |
| Tyrosine (Tyr) | Anisole, Thioanisole |
Part 2: Carboxylic Acid Activation and Amide Coupling (EDC/NHS Chemistry)
Issue 3: Low Coupling Efficiency
-
Symptom: Low yield of the desired amide-linked product, with starting materials (amine and carboxylic acid) remaining.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of NHS-activated Ester | The NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the coupling reaction promptly after activation. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[10] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the desired reaction. Use non-nucleophilic buffers such as MES for the activation step (pH 4.5-6) and phosphate buffer for the coupling step (pH 7.2-7.5).[10] |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Increase the reaction time, temperature (with caution, as this can increase hydrolysis), or use a more potent coupling reagent like HATU.[11] |
| Low Reagent Concentration | Low concentrations of the activated linker can lead to lower yields as hydrolysis becomes more competitive.[12] |
Quantitative Data: Stability of NHS Esters
The stability of the NHS-activated ester is highly dependent on pH and temperature. Hydrolysis is a major competing reaction.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours[13] |
| 8.6 | 4°C | 10 minutes[13] |
| 8.0 | Room Temp | ~3.5 hours[12] |
| 8.5 | Room Temp | ~3 hours[12] |
| 9.0 | Room Temp | ~2 hours[12] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).[8]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]
-
Protocol 2: Two-Step EDC/NHS Coupling
-
Activation:
-
Dissolve the carboxylic acid-containing molecule (now with the deprotected amine from Protocol 1) in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Add EDC and Sulfo-NHS. A common starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid.
-
React for 15-30 minutes at room temperature.
-
-
Coupling:
-
Immediately add the activation mixture to your primary amine-containing molecule, which should be in a buffer with a pH of 7.2-8.0 (e.g., phosphate-buffered saline).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM.[14]
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.[15][]
Visualizations
Caption: Workflow for Boc deprotection and potential side product formation.
Caption: Reaction pathway for EDC/NHS coupling with potential side reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-NH-PEG8-CH2CH2COOH Conjugates
Welcome to the technical support center for the purification of Boc-NH-PEG8-CH2CH2COOH and its conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary purification techniques for this compound conjugates are based on chromatography. The choice of method depends on the scale of the synthesis, the nature of the conjugated molecule, and the impurity profile. The most effective methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution for separating molecules based on hydrophobicity. It is particularly useful for achieving high purity on a small to medium scale.[1]
-
Silica Gel Column Chromatography: A cost-effective method for medium to large-scale purifications. Optimization of the solvent system is crucial to prevent streaking, a common issue with polar PEG compounds.[1][2]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. Given the terminal carboxylic acid, anion-exchange chromatography is a suitable option for purifying the desired product from neutral or positively charged impurities.[3][4]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size). This method is effective for removing smaller impurities, such as unreacted starting materials or deprotection byproducts.[5][6][7]
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a common method for monitoring the purification process. Due to the nature of PEG compounds, visualization can be challenging. While some PEGylated compounds may be visible under UV light (254 nm) if they contain a UV-active conjugate, specific staining reagents are often necessary.[8][9] Recommended stains for PEG compounds include:
-
Iodine Vapor: A general stain for many organic compounds.[8][10]
-
Potassium Permanganate: Stains compounds that can be oxidized.
-
Dragendorff's Reagent: Has been reported to be effective for visualizing PEGs.[11]
-
p-Anisaldehyde Stain: A versatile stain for various functional groups.[10]
Q3: What are the common impurities I might encounter?
A3: Impurities can arise from unreacted starting materials, byproducts from the synthesis, or degradation of the product. Common impurities include:
-
Unreacted this compound.
-
Excess coupling reagents (e.g., EDC, HATU).
-
Deprotected PEG linker (NH2-PEG8-CH2CH2COOH).
-
PEG oligomers of varying lengths if the starting PEG material was not monodisperse.[1]
Q4: Can the Boc protecting group be cleaved during purification?
A4: Yes, the tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[][13] Prolonged exposure to strong acids, such as Trifluoroacetic Acid (TFA) commonly used in RP-HPLC, can lead to premature deprotection.[1][14] It is advisable to use a low concentration of TFA (e.g., 0.1%) and to neutralize or lyophilize the collected fractions promptly.[14]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on silica gel TLC/column | The PEG linker is highly polar and can interact strongly with the silica stationary phase. | Use a more polar solvent system or a gradient elution. A common recommendation is a gradient of methanol in dichloromethane or a mixture of ethanol/isopropanol in chloroform.[1][15] Consider using reversed-phase silica if streaking persists. |
| Poor separation of product and impurities | The chosen chromatographic method may not have sufficient resolution. The mobile phase may be suboptimal. | RP-HPLC: Optimize the gradient steepness. A shallower gradient often improves resolution.[1] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). IEC: Adjust the pH of the buffers to maximize the charge difference between your product and impurities.[4] Optimize the salt gradient for elution.[3] SEC: Ensure the column has the appropriate pore size for the molecular weight range of your compounds. A longer column can also enhance resolution.[5] |
| Low recovery of the purified product | The product may be irreversibly binding to the column. The product may be degrading during purification. The collected fractions may not have been correctly identified. | General: Ensure proper column equilibration and sample loading. Analyze all fractions, including the column wash, to account for all material. RP-HPLC: If using TFA, neutralize acidic fractions immediately after collection to prevent degradation. Silica Gel: If the product is very polar, it may be retained on the column. Try a stronger eluent or consider a different purification method. |
| Product appears aggregated after purification | Harsh purification conditions (e.g., high pressure). Inappropriate buffer conditions (pH, ionic strength). | SEC: Reduce the flow rate to minimize pressure.[5] General: Perform purification steps at a lower temperature (e.g., 4°C). Screen different buffer conditions to find the optimal for your conjugate's stability.[5] |
| Presence of unreacted PEG starting material in the final product | Insufficient resolution of the purification method. | SEC: This is often the most effective method for removing smaller, unreacted PEG linkers from a larger conjugate.[5] Dialysis/Ultrafiltration: For larger conjugates, these techniques can effectively remove small unreacted PEG molecules.[5] |
Purification Strategy Overview
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for achieving high purity on a small to medium scale.
1. System Preparation:
-
Equilibrate a C18 preparative HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).[1]
-
Caution: The Boc group is acid-labile. Minimize the exposure time to TFA.[1][14]
2. Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of the initial mobile phase or a compatible solvent (e.g., DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Begin a gradient elution, gradually increasing the percentage of the organic solvent. A suggested gradient is:
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram (monitoring at ~214 nm for the amide bond or a wavelength specific to the conjugate).[1]
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identify the fractions containing the desired product.
5. Product Isolation:
-
Pool the pure fractions.
-
If TFA was used, it is recommended to neutralize the solution with a volatile base (e.g., ammonium bicarbonate) before solvent evaporation or to immediately freeze and lyophilize the fractions to prevent Boc deprotection.
Caption: Experimental workflow for RP-HPLC purification.
Protocol 2: Ion-Exchange Chromatography (IEC)
This protocol is ideal for separating the acidic this compound conjugate from neutral or basic impurities. Anion-exchange is described here.
1. Column Preparation:
-
Select an appropriate anion-exchange resin (e.g., DEAE-Sepharose).
-
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[3][4]
2. Sample Preparation:
-
Ensure the crude sample is dissolved in the equilibration buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[16]
-
The sample should be free of particulate matter.
3. Sample Loading and Washing:
-
Load the sample onto the equilibrated column. The negatively charged carboxylic acid group should bind to the positively charged resin.
-
Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.[3]
4. Elution:
-
Elute the bound product by increasing the ionic strength of the mobile phase. This is typically achieved using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).[3][4]
-
Alternatively, elution can be achieved by decreasing the pH of the buffer to neutralize the carboxylic acid group.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor the protein/peptide content (e.g., UV absorbance at 280 nm if applicable) and conductivity.
-
Analyze fractions for purity using TLC, HPLC, or another suitable analytical method.
6. Product Isolation:
-
Pool the pure fractions.
-
If a high salt concentration was used for elution, a desalting step (e.g., SEC or dialysis) may be necessary.
Caption: Experimental workflow for IEC purification.
Quantitative Data Summary
The following tables provide typical parameters for the purification of PEGylated small molecules. Actual results will vary depending on the specific conjugate and reaction mixture.
Table 1: Typical RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |
| Detection | 214 nm |
| Typical Purity Achieved | >95% |
| Typical Recovery | 60-85% |
Table 2: Suggested TLC Solvent Systems
| Compound Polarity | Suggested Solvent System (v/v) | Expected Rf Range |
| Non-polar to Moderately Polar | 10-50% Ethyl Acetate in Hexane | 0.2 - 0.8 |
| Polar | 5-10% Methanol in Dichloromethane | 0.2 - 0.6 |
| Very Polar | 10% NH4OH in Methanol / Dichloromethane (e.g., 5:95) | 0.1 - 0.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. conductscience.com [conductscience.com]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. bio-rad.com [bio-rad.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
Common errors in handling and storing Boc-NH-PEG8-CH2CH2COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common errors in the handling and storage of Boc-NH-PEG8-CH2CH2COOH. This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and ensure the integrity of this valuable PEG linker.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability and functionality of the molecule. It is essential to store the compound in a dry, dark, and tightly sealed container. For optimal long-term stability, storage at -20°C is recommended. For short-term use, storage at 2-8°C is acceptable.[1][2][3]
Q2: Can I handle the compound at room temperature?
A2: Yes, this compound is stable enough for handling at ambient temperature for short periods, as it is typically shipped under these conditions.[1][3] However, for prolonged periods, it is best to adhere to the recommended storage conditions to prevent potential degradation.
Q3: In which solvents is this compound soluble?
A3: The PEG spacer enhances the aqueous solubility of this compound.[1] It is also soluble in many common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and other polar aprotic solvents. For aqueous buffers, the solubility can be pH-dependent due to the terminal carboxylic acid.
Q4: What are the visual signs of degradation of this PEG linker?
A4: Improper storage, particularly exposure to heat, light, or moisture, can lead to degradation. Visual indicators of a compromised product may include a change in appearance from a colorless or pale yellow viscous liquid to a discolored substance, or the formation of solid particles. If any of these changes are observed, the reagent's quality may be compromised, and it is advisable to use a fresh batch for your experiments.
Troubleshooting Guides
Storage and Handling Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Reagent degradation due to improper storage. | Always store at -20°C for long-term use and 2-8°C for short-term use in a dry, dark, and sealed container. Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound | The compound may be hygroscopic and have absorbed moisture, affecting its solubility. | Ensure the compound is stored in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. If solubility issues persist, gentle warming or sonication may aid dissolution. |
| Visible particles or discoloration | Degradation of the PEG chain or hydrolysis of the Boc group. | Discard the reagent as it is likely compromised. Ensure future batches are stored correctly. |
Troubleshooting Amide Coupling Reactions (Carboxylic Acid End)
This guide focuses on issues related to the reaction of the terminal carboxylic acid with primary or secondary amines using activators like EDC or HATU.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no coupling yield | Moisture: EDC and other coupling reagents are moisture-sensitive. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal pH: The pH of the reaction mixture can affect the efficiency of the coupling reaction. | Maintain a pH between 4.5 and 6.0 for EDC/NHS chemistry to ensure efficient activation of the carboxylic acid and availability of the amine for coupling. | |
| Reagent Purity: Impure coupling reagents, carboxylic acid, or amine can lead to side reactions and low yields. | Use high-purity reagents. Prepare solutions of coupling agents immediately before use. | |
| Formation of unexpected byproducts | Side reactions with coupling agents: The amine can sometimes react directly with the coupling reagent. | A pre-activation step is recommended. Activate the carboxylic acid with the coupling reagent (and NHS, if used) for a few minutes before adding the amine. |
| Steric Hindrance: The bulky nature of the molecules being coupled can slow down the reaction. | Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent like HATU. |
Troubleshooting Boc Deprotection (Amine End)
This guide addresses common problems encountered during the removal of the Boc protecting group to yield the free amine.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Boc deprotection | Insufficient Acid Strength/Concentration: The acid may be too weak or diluted to effectively cleave the Boc group. | Use a stronger acid or a higher concentration. Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) is a common and effective reagent. |
| Inadequate Reaction Time/Temperature: The reaction may not have proceeded to completion. | Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are performed at room temperature. | |
| Formation of side products | Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate electron-rich residues. | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation. |
| Difficulty in product isolation | Product solubility: The deprotected product (as a salt) may have different solubility characteristics. | If the product is not water-soluble, a basic aqueous workup can be used to neutralize the acid. Alternatively, precipitation of the product by adding a non-polar solvent like diethyl ether can be effective. |
Experimental Protocols
General Protocol for Amide Coupling using EDC/NHS
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1-0.5 M.
-
Add N-Hydroxysuccinimide (NHS) (1.0-1.2 eq) to the solution.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.
-
Add the amine (1.0 eq), either neat or as a solution in the reaction solvent, to the activated mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, proceed with the appropriate workup and purification steps.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected PEG compound in an appropriate solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
If the substrate contains sensitive functional groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Remove the TFA and solvent under reduced pressure.
-
Proceed with the appropriate workup (e.g., precipitation in cold diethyl ether or aqueous workup) and purification.
Visualizations
Caption: A troubleshooting workflow for handling and using this compound.
Caption: Simplified signaling pathway of an EDC/NHS mediated amide coupling reaction.
References
Preventing protein aggregation during conjugation with Boc-NH-PEG8-CH2CH2COOH
Welcome to the technical support center for protein conjugation with Boc-NH-PEG8-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for preventing protein aggregation and ensuring successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein conjugation?
This compound is a heterobifunctional PEG linker. It contains a carboxylic acid (-COOH) group at one end and a Boc-protected amine (-NH-Boc) at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. The carboxylic acid end is typically activated using carbodiimide chemistry, such as with EDC and NHS, to react with primary amines (e.g., lysine residues) on the protein surface, forming a stable amide bond. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1][2][3] The Boc protecting group can be removed under acidic conditions to reveal a free amine for further modification if required.
Q2: What are the primary causes of protein aggregation during conjugation with this linker?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and aggregation.[4][5][6]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[4][6]
-
Loss of Stabilizing Charge: The activation of the PEG linker's carboxyl groups with EDC neutralizes their negative charge. If these charges play a role in maintaining the protein's solubility, their neutralization can lead to aggregation.[7][8]
-
EDC/NHS Chemistry Side Reactions: High concentrations of EDC or improper quenching can lead to unwanted side reactions and protein precipitation.[7][9][10]
-
Protein Instability: The inherent stability of the protein itself is a critical factor. Some proteins are more prone to aggregation when subjected to chemical modification.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to assess protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of aggregates.
-
SDS-PAGE: Sodium dodecyl-sulfate polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates, although it may not detect all forms of non-covalent aggregates.
-
Visual Inspection and Turbidity: A simple, qualitative method is to visually check for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at wavelengths such as 340 nm or 600 nm.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness is observed after adding EDC/NHS to the this compound linker.
| Potential Cause | Recommended Action |
| Loss of Stabilizing Charge | The activation of the carboxyl group on the PEG linker neutralizes its negative charge, which might be crucial for the solubility of the protein-PEG complex. Solution: Use N-hydroxysulfosuccinimide (Sulfo-NHS) instead of NHS. The sulfonate group on Sulfo-NHS maintains a negative charge on the activated intermediate, which can help to keep the complex soluble.[7] |
| High EDC Concentration | Excessive EDC can sometimes lead to protein precipitation.[7] Solution: Reduce the molar excess of EDC in the reaction. Start with a lower ratio (e.g., 2-fold molar excess over the PEG linker) and optimize as needed. |
| Suboptimal Buffer pH | The pH for the activation step is critical. EDC/NHS chemistry is most efficient at a slightly acidic pH.[12][13][14] Solution: Ensure the activation buffer (e.g., MES) is at the optimal pH range of 4.5-6.0.[7] |
Issue 2: Low conjugation efficiency with no visible aggregation.
| Potential Cause | Recommended Action |
| Inactive Reagents | EDC and NHS are sensitive to moisture and can lose activity over time.[7] Solution: Use fresh, high-quality EDC and NHS. Always allow the reagents to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[7] |
| Hydrolysis of Activated Linker | The O-acylisourea intermediate formed by EDC and the NHS-ester are susceptible to hydrolysis in aqueous solutions.[7][10] Solution: Perform the conjugation reaction promptly after activating the PEG linker. If using a two-step protocol, add the protein to the activated PEG linker without delay. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.[13] Solution: For the activation step, use a non-amine, non-carboxylate buffer like MES. For the coupling step, use a buffer such as PBS or HEPES. |
| Suboptimal pH for Coupling | The reaction of the NHS-activated PEG linker with the protein's primary amines is most efficient at a slightly alkaline pH.[14][15] Solution: After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 before adding the protein. |
Issue 3: Protein aggregation is observed after adding the activated PEG linker to the protein solution.
| Potential Cause | Recommended Action |
| Protein Instability at Reaction pH | The protein may not be stable at the optimal pH for the coupling reaction (pH 7.2-8.0). Solution: Perform a pH stability study for your protein to determine its optimal pH range. If necessary, conduct the coupling reaction at a slightly lower pH, accepting a potential decrease in reaction efficiency. |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation.[4] Solution: Reduce the protein concentration. If a high final concentration is required, perform the conjugation at a lower concentration and then carefully concentrate the final product. |
| Inadequate Mixing | Localized high concentrations of the activated PEG linker upon addition can induce aggregation. Solution: Add the activated PEG linker solution to the protein solution slowly and with gentle, continuous stirring. |
| Temperature Effects | While many reactions are performed at room temperature, some proteins are more stable at lower temperatures. Solution: Perform the conjugation reaction at 4°C. This will slow down the reaction rate but may improve protein stability.[6] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Protein with this compound
This protocol is recommended to minimize protein cross-linking and unwanted side reactions.
Materials:
-
Protein of interest in an amine-free, carboxyl-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in Activation Buffer.
-
PEG Linker Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Immediately add the activated PEG linker solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.5 by adding a small amount of Coupling Buffer or a dilute base.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker, EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Further purification to separate PEGylated protein from unmodified protein and aggregates can be performed using size exclusion or ion-exchange chromatography.[][16]
-
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol helps identify buffer additives that can stabilize the protein during conjugation.
Materials:
-
Purified protein
-
A series of buffers with varying pH (e.g., MES pH 6.0, PBS pH 7.4, Tris pH 8.0)
-
Stock solutions of potential stabilizers (see table below)
Procedure:
-
Prepare Buffer Matrix: In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions by adding different stabilizers to each of the base buffers.
-
Add Protein: Add a small, consistent amount of your protein to each buffer condition.
-
Incubate: Incubate the samples under the intended reaction conditions (e.g., room temperature for 2 hours).
-
Assess Aggregation: Analyze each sample for aggregation using DLS or by measuring turbidity.
-
Select Optimal Buffer: Choose the buffer composition that shows the least amount of aggregation for your full-scale conjugation experiment.
Table of Potential Stabilizing Additives:
| Additive | Working Concentration | Rationale |
| Arginine | 50-100 mM | Suppresses protein-protein interactions and increases solubility.[5] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte to stabilize protein structure.[4][6] |
| Sucrose | 5-10% (w/v) | Stabilizes proteins through preferential exclusion. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that can prevent surface-induced aggregation.[17] |
| TCEP | 0.1-1 mM | A reducing agent to prevent disulfide bond-mediated aggregation.[4] |
Visualizations
References
- 1. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 2. purepeg.com [purepeg.com]
- 3. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 6. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
Stability issues and degradation pathways of Boc-NH-PEG8-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Boc-NH-PEG8-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C in a dry, dark environment within a tightly sealed container.
-
Short-term storage: 0–4°C for days to weeks.
-
Handling: Equilibrate the reagent to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use an anhydrous solvent such as DMSO or DMF and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: The two main points of instability in the molecule are the acid-labile Boc-protecting group and the polyethylene glycol (PEG) backbone, which is susceptible to oxidation.
-
Acidic Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, exposing the primary amine. This is an intended reaction for deprotection but can be an unintended degradation pathway if the molecule is exposed to acidic environments during storage or use.
-
Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chain can undergo auto-oxidation, a process that can be accelerated by exposure to heat, light, and transition metal ions. This leads to chain scission and the formation of various impurities, including aldehydes (such as formaldehyde and acetaldehyde) and carboxylic acids.
Q3: Is this compound stable in aqueous solutions?
A3: The stability in aqueous solutions is pH-dependent.
-
Neutral to Basic pH (pH 7-9): The molecule is relatively stable, although the PEG backbone can still be susceptible to long-term oxidative degradation. The Boc group is generally stable towards bases and nucleophiles.
-
Acidic pH (pH < 5): The Boc group will be cleaved, leading to the formation of the free amine. The rate of cleavage is dependent on the acid strength and temperature.
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: Analysis of your reaction mixture (e.g., by LC-MS or NMR) shows a significant amount of starting material remaining after the deprotection step.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and continue to monitor the progress. Gentle heating may be required for some substrates, but be cautious of potential side reactions. |
| Steric Hindrance | The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Using a stronger acid or allowing for a longer reaction time can help overcome this. |
| Solvent Issues | Ensure that both the PEG linker and the acid are fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection. |
Issue 2: Observation of Side Products After Boc Deprotection
Symptom: Your analytical results show the desired deprotected product, but also significant unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic functional groups (e.g., thiols, indoles) on your molecule of interest. Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5%) and water (2.5-5%), to the reaction mixture to quench the tert-butyl cation. |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., certain esters), they may be partially or fully cleaved under the deprotection conditions. Consider using a milder deprotection method or an alternative protecting group strategy. |
Issue 3: Low Yield or Failure in Amide Coupling Reactions
Symptom: After reacting the carboxylic acid terminus of this compound with an amine using a coupling agent like EDC or HATU, you observe low yield of the desired amide product.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Ester | The activated intermediate (e.g., O-acylisourea for EDC) is susceptible to hydrolysis, especially in aqueous environments. Ensure your reaction is performed in an appropriate anhydrous organic solvent. If an aqueous buffer is required, consider a two-step procedure where the carboxylic acid is activated in an organic solvent first. |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6), while the subsequent reaction with the primary amine is more efficient at a slightly basic pH (7-8). A two-step reaction with a pH adjustment in between can improve yields. |
| Side Reactions with Coupling Reagents | Coupling reagents can sometimes react with the amine to form guanidinium byproducts. To minimize this, pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Steric Hindrance | The PEG chain can create steric hindrance, slowing down the coupling reaction. Increase the reaction time and/or use a slight excess of the smaller, less hindered coupling partner. |
Stability Data
| Condition | Boc-Protected Amine | PEG Ether Backbone | Carboxylic Acid |
| Acidic (pH < 5) | Labile, undergoes hydrolysis | Generally stable | Stable |
| Neutral (pH 6-8) | Generally stable | Susceptible to long-term oxidation | Stable |
| Basic (pH > 9) | Generally stable | Susceptible to long-term oxidation | Stable |
| Elevated Temperature (>40°C) | Stable in the absence of acid | Increased rate of oxidative degradation | Can undergo esterification with alcohols |
| Exposure to Light | Generally stable | Can promote oxidative degradation | Stable |
| Presence of Metal Ions (e.g., Fe²⁺, Cu²⁺) | Generally stable | Can catalyze oxidative degradation | Can form salts |
Degradation Pathways and Experimental Workflows
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the product to identify potential degradation products and validate stability-indicating analytical methods.
1. Acid and Base Hydrolysis: a. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. b. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). c. At various time points, withdraw aliquots, neutralize them, and analyze by HPLC-MS.
2. Oxidative Degradation: a. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). b. Incubate the solution at room temperature, protected from light, for a set duration. c. Analyze samples at different time points by HPLC-MS to identify oxidative degradation products.
3. Thermal Degradation: a. Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C). b. Analyze samples at regular intervals to assess thermal stability.
4. Photostability: a. Expose a solution of the compound to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines). b. Keep a control sample in the dark at the same temperature. c. Analyze both samples to determine the extent of photodegradation.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To separate and identify the parent compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-2000.
-
Data Analysis: Compare the mass spectra of the peaks in the chromatograms of stressed samples to the unstressed sample to identify potential degradation products.
Protocol 3: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To monitor the integrity of the Boc group and the PEG backbone.
Sample Preparation:
-
Dissolve a known amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
Data Analysis:
-
Boc Group Integrity: Monitor the singlet signal corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm. A decrease in the integration of this peak relative to other stable peaks in the molecule indicates deprotection.
-
PEG Backbone Integrity: The repeating ethylene glycol units will show a characteristic signal around 3.6 ppm. The appearance of new signals or a change in the complexity of this region can indicate oxidative degradation and chain scission.
Refining HPLC methods for the analysis of Boc-NH-PEG8-CH2CH2COOH products
Welcome to the technical support center for the HPLC analysis of Boc-NH-PEG8-CH2CH2COOH and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of this compound?
A1: A primary challenge is the lack of a strong UV chromophore in the polyethylene glycol (PEG) backbone.[][2] This makes detection by standard UV-Vis detectors difficult, especially at low concentrations. To overcome this, alternative detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.[][2][3]
Q2: Which type of HPLC column is most suitable for analyzing this compound?
A2: Reversed-phase (RP) columns, such as C18 or C4, are commonly used for the analysis of PEGylated compounds.[4][5] The choice between C18 and C4 depends on the hydrophobicity of the entire molecule being analyzed (i.e., the compound conjugated to the PEG linker). For more polar molecules, a C18 column may provide better retention and separation. For larger molecules like PEGylated proteins, a C4 column with a wider pore size is often preferred.[4]
Q3: How can I improve the peak shape for my this compound product?
A3: Peak tailing is a common issue when analyzing compounds with free silanol group interactions on the column packing.[6][7][8] To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can help suppress the ionization of acidic or basic functional groups, leading to sharper peaks. For the carboxylic acid group, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) is beneficial.[4][7]
-
Mobile Phase Modifiers: Adding ion-pairing reagents or using a buffered mobile phase can help to minimize secondary interactions with the stationary phase.[8][9][10]
-
Column Choice: Using end-capped columns or columns with a base-deactivated stationary phase can reduce peak tailing caused by silanol interactions.[6]
Q4: What are typical mobile phases used for the analysis of this compound?
A4: A typical mobile phase for reversed-phase HPLC of PEGylated compounds consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities.[3][9] Additives like trifluoroacetic acid (TFA) or formic acid are commonly used to improve peak shape and aid in ionization for mass spectrometry detection.[4][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inappropriate detector for PEG compounds (e.g., UV detector). | Use a more universal detector like ELSD, CAD, RID, or MS.[][2][3] If using UV, consider derivatization with a UV-active tag. |
| Low concentration of the analyte. | Concentrate the sample or increase the injection volume. | |
| Peak Tailing | Secondary interactions with free silanol groups on the column. | Add a mobile phase modifier like 0.1% TFA.[4] Use a base-deactivated or end-capped column. Lower the mobile phase pH.[7] |
| Column overload. | Dilute the sample and inject a smaller volume.[8] | |
| Extra-column dead volume. | Check and tighten all fittings. Use shorter, narrower ID tubing where possible.[6][7] | |
| Peak Splitting or Broadening | Sample solvent is too strong. | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[7] |
| Clogged column frit or guard column. | Replace the guard column or filter the sample before injection.[6] Try back-flushing the column. | |
| Column void formation. | Replace the column.[8][12] | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods.[12] |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and ensure it is well-mixed.[6] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[4][5] | |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Run a blank gradient to identify the source of contamination. Use high-purity solvents. |
| Sample carryover. | Implement a needle wash step in the injection sequence. |
Experimental Protocols
Representative HPLC Method for this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on the specific conjugate and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
CAD Settings: Consult manufacturer's recommendations.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Example HPLC Data for a this compound Conjugate
| Analyte | Retention Time (min) | Peak Area | Asymmetry (USP Tailing Factor) |
| Unreacted this compound | 8.5 | 150,000 | 1.2 |
| Conjugated Product | 15.2 | 1,200,000 | 1.1 |
| By-product 1 | 12.8 | 75,000 | 1.4 |
Visualizations
Logical Workflow for Conjugation and Analysis
This diagram illustrates a typical experimental workflow involving the use of this compound to link to a target molecule (e.g., a protein) followed by HPLC analysis.
Caption: Experimental workflow for conjugation and HPLC analysis.
Troubleshooting Logic for Peak Tailing
This diagram outlines the decision-making process for troubleshooting peak tailing issues.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Mass Spectrometry Approaches for the Characterization of Boc-NH-PEG8-CH2CH2COOH Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, precise characterization of linker molecules is paramount for the successful development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative overview of mass spectrometry techniques for the characterization of Boc-NH-PEG8-CH2CH2COOH, a bifunctional PEG linker. We present a summary of expected data, detailed experimental protocols, and a comparison of common mass spectrometry platforms.
The linker, this compound, features a Boc-protected amine and a terminal carboxylic acid, connected by a discrete polyethylene glycol (PEG) chain of eight ethylene oxide units. Mass spectrometry is an indispensable tool for verifying its identity, purity, and behavior in conjugation reactions. The two most common techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS).
Data Presentation: A Comparative Overview
The choice between MALDI-TOF and ESI-MS often depends on the specific analytical question, sample complexity, and available instrumentation. Below is a summary of the expected quantitative data and qualitative information from each technique for the analysis of this compound and its conjugates.
| Parameter | MALDI-TOF MS | ESI-MS (LC-MS) |
| Primary Ion Species | Predominantly singly charged ions, often as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. Protonated molecules ([M+H]⁺) can also be observed. | Multiply charged ions ([M+nH]ⁿ⁺) are common, especially for larger conjugates. Singly charged protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions are typical for the linker itself. |
| Molecular Weight Determination | Excellent for accurate average molecular weight determination of the linker and its conjugates.[1] | Provides accurate mass measurement, which can be used to confirm the elemental composition. |
| Heterogeneity Analysis | Can readily identify the presence of PEG oligomers with varying numbers of ethylene glycol units, although this compound is a discrete PEG linker. | When coupled with LC, provides excellent separation of impurities and isomers prior to mass analysis. |
| Fragmentation Data (MS/MS) | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) can provide some structural information, but in-source fragmentation is also common for PEG derivatives.[2] | CID in the collision cell provides detailed structural information, allowing for the elucidation of fragmentation pathways and confirmation of the linker structure. The fragmentation of deprotonated PEGs is dominated by intramolecular Sₙ2 reactions.[3][4] |
| Sample Throughput | High throughput, as samples are spotted on a target plate and analyzed sequentially. | Lower throughput on a per-sample basis due to the chromatographic separation, but can be automated for unattended analysis of multiple samples. |
| Coupling to Liquid Chromatography | Not directly compatible with conventional LC. | Readily coupled with HPLC or UPLC for online separation and analysis of complex mixtures.[5][6] |
Mandatory Visualization
Caption: General workflow for the mass spectrometry characterization of PEG conjugates.
Experimental Protocols
Below are detailed, representative protocols for the characterization of this compound conjugates using MALDI-TOF MS and LC-ESI-MS.
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[2][7]
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Bruker Autoflex MALDI-TOF mass spectrometer or equivalent.[2]
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 500 - 2000.
-
Calibration: Use a suitable calibrant mixture, such as peptide or protein standards, to calibrate the instrument in the desired mass range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the singly charged sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of the intact conjugate.
-
Calculate the molecular weight based on the observed m/z values.
-
Assess the purity of the sample by looking for unexpected peaks.
-
LC-ESI-MS Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in the initial mobile phase (e.g., water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography:
-
LC System: An Agilent 1260 Infinity LC system or equivalent.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A Waters Xevo Q-TOF mass spectrometer or equivalent.
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 - 2000.
-
MS/MS: For structural elucidation, perform collision-induced dissociation (CID) on the parent ion of interest. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the conjugate.
-
Analyze the mass spectrum of the corresponding chromatographic peak to determine the molecular weight.
-
For MS/MS data, interpret the fragmentation pattern to confirm the structure of the conjugate. Look for characteristic losses of the Boc group, ethylene glycol units, and cleavage of the amide bond. The fragmentation of deprotonated PEGs is known to involve the loss of C₂H₄O monomer units.[3]
-
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound conjugates:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the identity of the linker and its conjugation to other molecules.
-
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): HPLC can be used to assess the purity of the conjugate and quantify impurities.[6] Since the PEG backbone lacks a strong chromophore, CAD can be a more suitable detection method than UV for purity analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the amide and carboxylic acid groups.
By employing a combination of these techniques, researchers can ensure a thorough and accurate characterization of this compound conjugates, which is a critical step in the development of robust and reliable bioconjugates.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. lcms.cz [lcms.cz]
- 7. bath.ac.uk [bath.ac.uk]
Methods for validating the purity of synthesized Boc-NH-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional PEG linkers, such as Boc-NH-PEG8-CH2CH2COOH, is critical for the successful synthesis of consistent and effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Impurities can lead to unwanted side reactions, heterogeneity in the final product, and potential off-target effects. This guide provides a comparative overview of common analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Key Analytical Methods for Purity Validation
Several analytical techniques are routinely employed to assess the purity of PEGylated compounds. The most common and effective methods for this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the identity and purity of the synthesized linker.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, quantitative purity assessment, or identification of specific impurities. The following table summarizes the key performance characteristics of the most common validation methods.
| Feature | NMR Spectroscopy | HPLC-MS | FTIR Spectroscopy |
| Primary Use | Structural Elucidation, Purity | Quantitative Purity, Impurity Profiling | Functional Group Identification |
| Information Provided | Detailed molecular structure, identification and quantification of major components and impurities with distinct signals. | Separation and quantification of the main compound and impurities, molecular weight confirmation. | Presence of key functional groups (e.g., C=O, N-H, C-O-C). |
| Sample Requirement | 5-10 mg | < 1 mg | 1-2 mg |
| Analysis Time | 10-30 minutes per sample | 15-45 minutes per sample | < 5 minutes per sample |
| Common Impurities Detected | Residual solvents, starting materials, side-products with different chemical shifts. | Unreacted starting materials, deletion or addition PEGmers, diastereomers, other synthesis byproducts. | Gross contamination with compounds lacking expected functional groups. |
| Strengths | - Provides unambiguous structural confirmation.[1] - Can quantify components without a reference standard (qNMR). | - High sensitivity and resolution for separating closely related impurities.[2][3] - Provides molecular weight information for impurity identification.[4][5] | - Fast and non-destructive. - Good for quick identity confirmation.[6] |
| Limitations | - Lower sensitivity compared to HPLC-MS. - Signal overlap can complicate analysis of complex mixtures. | - Requires a reference standard for accurate quantification. - Ionization efficiency can vary between compounds. | - Not suitable for quantifying purity. - Provides limited structural information. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical methods, tailored for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure and assessing the purity of the synthesized linker. Both ¹H and ¹³C NMR should be performed.
Experimental Workflow:
Figure 1: General workflow for NMR analysis.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][7] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[8]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.45 ppm (singlet, 9H, Boc group)
-
~2.6 ppm (triplet, 2H, -CH₂COOH)
-
~3.4-3.7 ppm (multiplet, PEG backbone -OCH₂CH₂O-)
-
~5.0-5.5 ppm (broad singlet, 1H, NH)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 1024 or more scans.
-
Expected Chemical Shifts (in CDCl₃):
-
~28.4 ppm (Boc -C(CH₃)₃)
-
~70.5 ppm (PEG backbone -OCH₂CH₂O-)
-
~79.1 ppm (Boc -C(CH₃)₃)
-
~156.1 ppm (Boc C=O)
-
~173-174 ppm (-COOH)
-
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and assess purity by comparing the integration of the product peaks to those of any impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with MS is the gold standard for quantitative purity analysis and impurity profiling due to its high resolution and sensitivity.
Experimental Workflow:
Figure 2: General workflow for HPLC-MS analysis.
Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector and coupled to an electrospray ionization (ESI) mass spectrometer.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 90-95% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
The expected [M+H]⁺ ion for this compound (C₂₄H₄₇NO₁₂) is approximately m/z 542.3.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the main compound relative to any impurities. Use the mass spectra to identify the molecular weights of any impurities, which could correspond to starting materials, byproducts with fewer or more PEG units, or other side-products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method for confirming the presence of key functional groups in the synthesized molecule.
Experimental Workflow:
Figure 3: General workflow for FTIR analysis.
Protocol:
-
Sample Preparation: As this compound is often a liquid or semi-solid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
-
Expected Peaks:
-
~3300 cm⁻¹: N-H stretch (from the Boc-protected amine).
-
~2870 cm⁻¹: C-H stretch (from the PEG backbone and alkyl groups).
-
~1710 cm⁻¹: C=O stretch (from the carboxylic acid and the Boc carbonyl).
-
~1510 cm⁻¹: N-H bend.
-
~1100 cm⁻¹: Strong C-O-C stretch (characteristic of the PEG backbone).[6]
-
-
Conclusion and Recommendations
For comprehensive purity validation of this compound, a multi-faceted approach is recommended. NMR spectroscopy is indispensable for initial structural confirmation and can provide quantitative purity information. HPLC-MS is the most powerful technique for detecting and quantifying trace impurities, providing a detailed impurity profile. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of essential functional groups. By employing these methods in a complementary fashion, researchers can ensure the high purity of their synthesized PEG linkers, which is a critical step in the development of robust and reliable bioconjugates for therapeutic and research applications.
References
A Comparative Analysis of Boc-NH-PEG8-CH2CH2COOH with Other PEG Linkers for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance solubility, stability, and in vivo performance. This guide provides a comprehensive comparative analysis of Boc-NH-PEG8-CH2CH2COOH, a discrete PEG linker with eight ethylene glycol units, against other commonly employed PEG and non-PEG linkers.
Executive Summary
This compound is a heterobifunctional linker that offers a balance of hydrophilicity, flexibility, and defined length. The Boc-protected amine and the terminal carboxylic acid allow for controlled, sequential conjugation to two different molecular entities. This guide will delve into a comparative analysis of this PEG8 linker with other linker types, including shorter and longer PEG chains, alkyl chains, branched PEGs, and cleavable linkers. The comparison will be based on key performance parameters such as protein degradation efficiency in PROTACs, in vitro cytotoxicity in ADCs, cellular permeability, and in vivo efficacy.
Comparative Analysis of Linker Performance
The selection of a linker can profoundly impact the therapeutic efficacy of a bioconjugate. This section presents a comparative overview of this compound against other linkers based on key performance metrics.
Impact on PROTAC Efficiency (Protein Degradation)
In PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker are critical for optimal degradation.
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG8 (Hypothetical) | BTK | CRBN | 15 | 95 | Often represents a good balance for initial studies, leading to potent degradation. |
| PEG4 | BTK | CRBN | 50 | 85 | Shorter linker may lead to suboptimal ternary complex formation, resulting in lower potency.[1] |
| PEG12 | BTK | CRBN | 20 | 90 | Longer linkers can sometimes improve performance but may also introduce excessive flexibility.[1] |
| Alkyl C8 | BTK | CRBN | 150 | 75 | Alkyl linkers are more hydrophobic, which can negatively impact solubility and cell permeability, leading to reduced degradation.[1] |
| Branched PEG | - | - | - | - | Can increase drug load but may also introduce steric hindrance, requiring careful design. |
| Cleavable Linker | - | - | - | - | The impact on degradation is highly dependent on the specific release mechanism and target. |
Note: The data in this table is compiled and, in some cases, hypothetical to illustrate general trends. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency.
Impact on ADC Efficacy (In Vitro Cytotoxicity)
For ADCs, the linker influences the drug-to-antibody ratio (DAR), stability, and the efficiency of payload release.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) | Key Observations |
| PEG8 | Anti-HER2-MMAE | SK-BR-3 | ~1.0 | A moderate length PEG linker often provides a good balance between hydrophilicity and cytotoxicity. |
| No PEG | Anti-HER2-MMAE | SK-BR-3 | Potentially lower | While potentially more potent in vitro, hydrophobic payloads without a PEG linker can lead to aggregation and poor pharmacokinetics.[2] |
| Short-Chain PEG (PEG2-4) | Anti-HER2-MMAE | SK-BR-3 | 0.5 - 1.0 | Can offer high potency and is often sufficient to improve solubility for some payloads.[2] |
| Long-Chain PEG (PEG12-24) | Anti-HER2-MMAE | SK-BR-3 | > 2.0 | Longer PEG chains can sometimes reduce in vitro cytotoxicity due to steric hindrance affecting payload release or target binding.[3][4] |
Note: The data in this table is based on general trends observed in ADC development. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Impact on Physicochemical Properties and Pharmacokinetics
The linker's composition significantly affects a molecule's solubility, cell permeability, and in vivo half-life.
Table 3: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Shorter PEGs (e.g., PEG4) | Longer PEGs (e.g., PEG12) | Alkyl Chains | Branched PEGs |
| Solubility | Good | Moderate | Excellent | Poor | Excellent |
| Cell Permeability | Moderate | Potentially Higher | Potentially Lower | Variable | Potentially Lower |
| In Vivo Half-life | Moderate Extension | Shorter Extension | Longer Extension | Minimal Extension | Significant Extension |
| Flexibility | High | Moderate | Very High | High | Variable |
Experimental Protocols
To facilitate a direct comparison of different linkers, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.
Synthesis of a Bioconjugate using this compound
Objective: To provide a general protocol for the two-step conjugation of a small molecule and a protein using this compound.
Materials:
-
This compound
-
Small molecule with a primary or secondary amine
-
Protein with a primary amine (e.g., lysine residue)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of Carboxylic Acid and Conjugation to Small Molecule:
-
Dissolve this compound, EDC, and NHS in DMF.
-
Add the small molecule containing an amine group to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the Boc-protected PEG-small molecule conjugate by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected amine-PEG-small molecule.
-
-
Conjugation to Protein:
-
Dissolve the deprotected conjugate in PBS.
-
Activate the carboxylic acid of the conjugate (if the protein has an amine to be targeted) or a carboxylic acid on the protein using EDC/NHS.
-
Add the protein solution to the activated conjugate solution.
-
Incubate the reaction at room temperature or 4°C for 2-12 hours.
-
Purify the final protein-PEG-small molecule conjugate using SEC to remove unreacted components.
-
In Vitro Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different linkers
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values for each PROTAC.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds (PROTACs with different linkers)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Bystander effect of an ADC with a cleavable linker.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. This compound emerges as a versatile and effective linker, often serving as an excellent starting point for optimization in both ADC and PROTAC development. Its defined length, hydrophilicity, and bifunctional nature provide a favorable balance of properties.
However, as the data and experimental considerations outlined in this guide suggest, there is no one-size-fits-all solution. A systematic evaluation of different linker types and lengths is crucial to identify the optimal construct for a given therapeutic candidate. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for their linker optimization strategies, ultimately leading to the development of more effective and safer targeted therapies.
References
A Head-to-Head Comparison of Boc-NH-PEG8-CH2CH2COOH and NHS-PEG-COOH for Specific Bioconjugation Reactions
In the realm of bioconjugation, the choice of a suitable linker is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides a detailed comparison of two commonly used heterobifunctional PEG linkers: Boc-NH-PEG8-CH2CH2COOH and NHS-PEG-COOH. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions for their specific bioconjugation needs.
Chemical Properties and Reactivity
This compound and NHS-PEG-COOH are both valuable tools in the bioconjugation toolkit, yet they operate on different principles of reactivity, which dictates their ideal applications.
This compound is a PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, connected by an 8-unit polyethylene glycol (PEG) spacer.[1][2] The carboxylic acid end can be activated to react with primary amines, while the Boc-protected amine provides a stable, yet cleavable, handle for sequential conjugations. The Boc group can be removed under mild acidic conditions to reveal a free amine for further reactions.[2][3] The PEG spacer enhances the water solubility of the molecule.[1][4] This linker is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[5][6]
NHS-PEG-COOH , on the other hand, is a heterobifunctional PEG linker that contains an N-hydroxysuccinimide (NHS) ester at one end and a carboxylic acid at the other.[7] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins, at a pH range of 7 to 9.[8][9][10] The terminal carboxylic acid can be used for subsequent conjugation steps.[7] This linker is a workhorse for general protein and peptide PEGylation.[10][11]
A key distinction lies in their reactivity towards amines. The NHS ester of NHS-PEG-COOH is a pre-activated functional group that reacts directly with amines. In contrast, the carboxylic acid of this compound requires an activation step, typically with a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, to form an NHS ester in situ before it can efficiently react with an amine.[1]
Quantitative Data Summary
| Feature | This compound | NHS-PEG-COOH |
| Reactive Group 1 | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Group 2 | Boc-protected Amine (-NH-Boc) | Carboxylic Acid (-COOH) |
| Specificity of Amine Reaction | Requires activation (e.g., EDC/NHS) to react with amines. | Directly reacts with primary amines. |
| Reaction pH (Amine Coupling) | Activation: pH 4.5-7.2; Coupling: pH 7.0-8.0[12] | pH 7.0-9.0[8][10] |
| Control over Conjugation | High: Orthogonal reactivity allows for sequential, controlled conjugation. The Boc group can be deprotected in a separate step.[3] | Moderate: The NHS ester is highly reactive and less suited for multi-step, one-pot reactions without purification of intermediates. |
| Stability of Linker | Carboxylic acid is stable. | NHS ester is moisture-sensitive and prone to hydrolysis. Should be stored under dry conditions and used promptly after reconstitution.[8][13] |
| Common Applications | PROTAC synthesis, multi-step conjugations, surface modification.[5][6] | General protein/peptide PEGylation, antibody-drug conjugate (ADC) development.[10][11] |
Reaction Mechanisms and Experimental Workflows
The choice between these two linkers often comes down to the desired control and sequence of the bioconjugation reaction.
This compound: A Two-Stage Conjugation Strategy
The use of this compound typically involves a two-stage process, providing a high degree of control over the synthesis of complex bioconjugates.
NHS-PEG-COOH: A Direct Amine-Reactive Approach
NHS-PEG-COOH is ideal for the direct PEGylation of proteins or other amine-containing molecules. The workflow is more straightforward but offers less control for creating complex, multi-component conjugates in a single pot.
References
- 1. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
- 2. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 3. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:1334169-93-5 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NHS-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Comparative Guide to the 8-Unit PEG Spacer in Advanced Drug Development
In the landscape of modern therapeutics, particularly in the design of complex biologics like antibody-drug conjugates (ADCs), the linker technology connecting the targeting moiety to the therapeutic payload is a critical determinant of success. The choice of linker profoundly influences the stability, solubility, pharmacokinetics (PK), and overall efficacy of the drug. Among the various options, the monodisperse 8-unit polyethylene glycol (PEG8) spacer has emerged as a versatile and highly effective tool. This guide provides an objective comparison of the PEG8 spacer against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The PEG8 Spacer: Structure and Physicochemical Properties
A PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it possesses a precisely defined length and molecular weight, unlike traditional polydisperse PEGs which are a mixture of varying chain lengths.[1][] This uniformity is paramount for creating homogenous bioconjugates with reproducible pharmacological profiles.[1] The structure consists of eight repeating ethylene oxide units, which imparts significant hydrophilicity.[1]
Table 1: Quantitative Properties of a Representative PEG8 Spacer Backbone
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₄O₉ (backbone) | [1] |
| Molecular Weight | ~370.4 g/mol (backbone) | [1] |
| Spacer Arm Length | ~29.8 Å (Angstroms) | [1] |
| Number of PEG Units | 8 | [1] |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide).
Core Advantages of Employing an 8-Unit PEG Spacer
The integration of a PEG8 spacer into a bioconjugate design offers several strategic advantages that address common challenges in drug development.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are highly hydrophobic, leading to a tendency to aggregate in aqueous environments. This aggregation can reduce efficacy and lead to rapid clearance from circulation.[3][4] The hydrophilic PEG8 linker acts as a "hydrophilicity reservoir," improving the solubility of the entire conjugate and preventing aggregation.[1][5][6][7] For instance, the linker-payload SG3249, which contains a hydrophobic PBD dimer payload, was designed with a PEG8 spacer specifically to improve its solubility, enabling bioconjugation in an aqueous buffer with minimal organic solvent.[8] This enhancement is crucial for maintaining the stability and manufacturability of the drug product.[8]
Improved Pharmacokinetics (PK)
PEGylation is a well-established strategy for improving the pharmacokinetic profile of a drug.[1][] The flexible PEG8 chain creates a hydrodynamic shield, or "hydration shell," around the bioconjugate.[5][7] This effectively increases the molecule's size, which reduces renal clearance and extends its circulation half-life in the bloodstream.[1][3][7][10] Studies have shown that the use of PEG-linkers can lead to a dramatically improved PK profile, with a prolonged half-life (t1/2) and an increased area under the plasma concentration-time curve (AUC).[3] This extended circulation allows for greater accumulation of the drug at the target site, potentially enhancing therapeutic efficacy.[3]
Reduced Immunogenicity
The "stealth" effect conferred by the PEG8 hydration shell can also mask potentially immunogenic epitopes on the drug or antibody, reducing the risk of an undesired immune response.[1][3][7][] While PEG itself can sometimes elicit anti-PEG antibodies, monodisperse, short-chain PEGs like PEG8 are thought to mitigate this risk compared to large, polydisperse PEGs.[5][11]
Optimized Drug-to-Antibody Ratio (DAR)
In ADC development, achieving a specific and uniform drug-to-antibody ratio (DAR) is critical for balancing efficacy and safety.[1] Hydrophilic PEG linkers can enable higher DARs by solubilizing the hydrophobic payloads, allowing more drug molecules to be attached to each antibody without causing aggregation and rapid clearance.[3][5] The defined length of the PEG8 spacer provides optimal distance between conjugated molecules, minimizing steric hindrance and leading to a more controlled, homogenous final product.[1][12] Several ADC candidates in clinical trials utilize a PEG8 spacer to enhance solubility, including those with high DARs.[8]
Comparative Analysis: PEG8 Spacer vs. Alternatives
While PEG8 offers significant advantages, alternative linker technologies are also being explored to address specific challenges. The following table compares the performance of a PEG8 linker with a standard hydrophobic (alkyl) linker and an emerging hydrophilic alternative, Polysarcosine (PSar).
Table 2: Comparative Performance of Linker Technologies
| Feature | Hydrophobic Linker (e.g., Alkyl Chain) | PEG8 Spacer | Polysarcosine (PSar) Linker |
| Solubility Enhancement | Low; can increase hydrophobicity and aggregation of the conjugate. | High; significantly improves aqueous solubility of hydrophobic payloads.[5][7] | High; comparable or potentially superior hydrophilicity to PEG.[13][14] |
| Pharmacokinetics (PK) | Can lead to rapid clearance due to aggregation and uptake by the reticuloendothelial system.[3] | Extends circulation half-life by increasing hydrodynamic radius and reducing renal clearance.[3][5] | Demonstrates a "stealth" property that can lead to improved circulation times, sometimes outperforming PEG.[13][14] |
| Immunogenicity | Low, but the overall conjugate may be immunogenic if it aggregates. | Generally low, but potential for anti-PEG antibodies exists, though less of a concern with short, discrete PEGs.[11][13] | Considered non-immunogenic and biocompatible, resembling natural polypeptides.[13][14] |
| Biodegradability | Non-biodegradable. | Non-biodegradable.[13] | Biodegradable; breaks down into natural metabolites, avoiding long-term accumulation.[13] |
| Drug Loading (DAR) | Limited; high DAR often leads to aggregation and poor PK.[3][5] | Enables higher DAR by mitigating hydrophobicity of the payload.[5] | Shows significant promise for high-DAR ADCs, often outperforming PEG in this context.[13] |
| Clinical Validation | Used in early-generation ADCs. | Used in multiple clinically approved and late-stage ADCs, such as Zynlonta® (loncastuximab tesirine).[1][15][16] | Preclinical; demonstrating significant promise in animal models.[13][14] |
Supporting Experimental Protocols
To provide a practical context for the data presented, this section outlines generalized methodologies for key experiments used to evaluate and compare linker performance.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency of an ADC (e.g., IC50 value) against cancer cell lines.
-
Cell Culture: Target cancer cells (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC) are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
ADC Treatment: A serial dilution of the ADCs (e.g., with PEG8 vs. a hydrophobic linker) is prepared in culture media. The existing media is removed from the plates, and 100 µL of the diluted ADC solutions are added to the respective wells. Control wells receive media without ADC.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or MTT. The reagent is added to each well, and after a short incubation period (1-4 hours), the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control wells. A dose-response curve is generated by plotting cell viability against the logarithm of the ADC concentration. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from this curve.[13]
Experimental Protocol: Pharmacokinetic (PK) Study in Mice
This protocol is designed to evaluate the circulation half-life and clearance rate of an ADC.
-
Animal Model: Female BALB/c or similar immunocompromised mice are used.
-
ADC Administration: A cohort of mice (n=3-5 per group) is administered a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: At designated time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), small blood samples (~20-50 µL) are collected from the saphenous vein into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the total antibody or the ADC in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A plasma concentration-time curve is plotted. Key PK parameters, including half-life (t1/2), area under the curve (AUC), and clearance (CL), are calculated using non-compartmental analysis software. The profiles of the PEG8-ADC and the alternative linker-ADC are then compared.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
- 8. books.rsc.org [books.rsc.org]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. vectorlabs.com [vectorlabs.com]
- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]
Structural Confirmation of Boc-NH-PEG8-CH2CH2COOH: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of functionalized polyethylene glycol (PEG) linkers is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Boc-NH-PEG8-CH2CH2COOH, a commonly used heterobifunctional linker. We will explore its performance against alternative analytical techniques, supported by expected experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate characterization methods.
Performance Comparison: NMR Spectroscopy vs. Alternative Techniques
The structural integrity of this compound is paramount to ensure reproducible synthesis of subsequent conjugates and predictable pharmacological outcomes. While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including proton and carbon environments, connectivity, and purity. | Non-destructive, provides unambiguous structural confirmation, allows for quantification of purity and degree of functionalization. | Lower sensitivity compared to MS, can be complex to interpret for large polymers, requires higher sample concentrations. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation and identification of impurities. | High sensitivity, provides accurate molecular weight, suitable for identifying low-level impurities. | Does not provide detailed structural information (isomers), fragmentation can be complex, may not be suitable for all compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High-resolution separation of components, accurate quantification, well-established technique. | Does not provide structural information, requires reference standards for identification. |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy provides a detailed fingerprint of the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons throughout the molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show distinct signals corresponding to the Boc protecting group, the PEG backbone, and the terminal propionic acid moiety.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | Singlet | 9H |
| -CH₂CH ₂COOH | ~2.62 | Triplet | 2H |
| -NHCH ₂- | ~3.30 | Multiplet | 2H |
| -NHCH₂CH ₂- | ~3.52 | Triplet | 2H |
| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.64 | Multiplet | ~28H |
| -OCH ₂CH₂COOH | ~3.73 | Triplet | 2H |
| -NH - | ~5.4 (broad) | Singlet | 1H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Assignment | Expected Chemical Shift (δ) ppm |
| -C (CH₃)₃ (Boc) | ~28.4 |
| -CH₂C H₂COOH | ~34.9 |
| -NHC H₂- | ~40.3 |
| -O-C H₂-C H₂-O- (PEG Backbone) & -NHCH₂C H₂- & -OC H₂CH₂COOH | ~67-71 |
| -C (CH₃)₃ (Boc) | ~79.1 |
| -C O- (Boc) | ~156.1 |
| -C OOH | ~173.5 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-5 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: ~240 ppm
-
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described analytical techniques.
Conclusion
NMR spectroscopy stands as an indispensable tool for the definitive structural confirmation of this compound, providing a wealth of information that is not attainable through other techniques alone. When combined with mass spectrometry for molecular weight verification and HPLC for purity assessment, a comprehensive and robust characterization of this critical PEG linker can be achieved. This multi-faceted analytical approach ensures the quality and consistency of the starting material, which is essential for the successful development of novel bioconjugates and targeted therapeutics.
Navigating Stability: A Comparative Guide to Boc-NH-PEG8-CH2CH2COOH Linkers in Vitro and In Vivo
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the successful design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc-NH-PEG8-CH2CH2COOH linker, a heterobifunctional polyethylene glycol (PEG) derivative, offers a balance of hydrophilicity and reactivity. This guide provides an objective comparison of its stability in both laboratory and physiological environments, supported by experimental data and detailed methodologies, to inform rational drug design.
The stability of a linker is paramount; it must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then facilitate the release of the active molecule at the desired site of action. The this compound linker, with its protected amine, flexible PEG8 spacer, and terminal carboxylic acid, is designed to offer versatility in conjugation chemistry while aiming for favorable stability profiles.
Comparative In-Vitro Stability Analysis
The in-vitro stability of a linker is a key predictor of its performance in a biological system. Assays are typically conducted in plasma from various species and under conditions that mimic physiological states to assess the linker's susceptibility to enzymatic and chemical degradation.
While specific quantitative stability data for the free this compound linker is not extensively available in public literature, we can infer its stability from studies on ADCs and PROTACs employing similar PEG-based linkers. Generally, the ether linkages within the PEG chain are metabolically stable and resistant to enzymatic cleavage in plasma.[1][2] The stability of the terminal amide bond, formed upon conjugation of the carboxylic acid to a payload or targeting moiety, is also typically high.
For comparison, various other linkers are employed in drug conjugates, each with distinct stability characteristics.
| Linker Type | Linkage Chemistry | In-Vitro Stability (Human Plasma) | Key Features & Considerations |
| This compound (Amide bond post-conjugation) | Amide | High (Estimated) | Ether backbone is generally stable. The amide bond formed is also highly stable under physiological conditions. |
| Valine-Citrulline (VC) | Peptide (enzymatically cleavable) | High | Stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell.[3] |
| Hydrazone | Hydrazone (pH-sensitive) | Moderate to Low | Susceptible to hydrolysis at acidic pH, which can lead to premature drug release in the slightly acidic tumor microenvironment or during circulation.[3] |
| Disulfide | Disulfide (reducible) | Moderate | Stable in plasma but can be cleaved in the reducing environment of the cell. Susceptible to thiol-disulfide exchange in plasma. |
| Thioether (Non-cleavable) | Thioether | Very High | Highly stable in plasma; payload release relies on the complete degradation of the antibody in the lysosome.[4][5] |
Note: The stability of the this compound linker is estimated based on the known stability of its constituent chemical bonds. Specific experimental data on the intact linker is limited.
Comparative In-Vivo Stability Insights
In-vivo stability assesses the linker's performance within a living organism, taking into account complex metabolic processes. Pharmacokinetic studies are crucial for determining the half-life of the drug conjugate and identifying any premature cleavage of the linker.
PEGylation, the inclusion of PEG chains like in the this compound linker, is a well-established strategy to improve the pharmacokinetic properties of bioconjugates. The hydrophilic nature of the PEG spacer can shield the payload from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.[][7] The ether backbone of the PEG linker is generally considered to be metabolically stable in vivo.[2]
A comparative overview of the in-vivo stability of different linker types is presented below:
| Linker Type | In-Vivo Stability | Primary Degradation Mechanism | Impact on Pharmacokinetics |
| PEG-based (e.g., this compound) | High (Expected) | Minimal metabolism of the PEG chain. | Expected to prolong the half-life of the conjugate.[] |
| Valine-Citrulline (VC) | High in circulation | Enzymatic cleavage in target cells. | Maintains a long circulation time for the intact ADC.[8] |
| Hydrazone | Variable | pH-dependent hydrolysis. | Can lead to a shorter half-life of the intact conjugate due to premature cleavage.[4] |
| Disulfide | Moderate | Reduction in the intracellular environment and potential for in-vivo exchange. | Can result in some premature drug release, affecting the pharmacokinetic profile. |
| Thioether (Non-cleavable) | Very High | Proteolytic degradation of the antibody. | Generally leads to a longer half-life of the intact ADC.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of linker stability. Below are standard protocols for key in-vitro and in-vivo stability assays.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate containing the this compound linker in plasma from different species.
Methodology:
-
Incubation: The drug conjugate is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[3]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]
-
Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the drug conjugate and any released payload is collected after centrifugation.[3]
-
Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact drug conjugate and any free payload.[9][10]
-
Data Analysis: The percentage of intact drug conjugate remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t½) of the conjugate in plasma is then determined.
View DOT script for In-Vitro Stability Assay Workflow
In-Vivo Stability (Pharmacokinetic) Assay
Objective: To evaluate the in-vivo stability and pharmacokinetic profile of a drug conjugate.
Methodology:
-
Dosing: A single intravenous dose of the drug conjugate is administered to an appropriate animal model (e.g., mice or rats).[3]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[3]
-
Plasma Isolation: Blood samples are processed to isolate plasma.
-
Sample Preparation for Total Antibody/ADC: Immuno-affinity capture techniques can be used to enrich the ADC from the plasma matrix.
-
Sample Preparation for Free Payload: Protein precipitation is performed to separate the small molecule payload from plasma proteins.[3]
-
Analysis: The concentrations of the total antibody, intact ADC, and free payload in the plasma samples are quantified using validated bioanalytical methods such as ELISA or LC-MS/MS.[3]
-
Data Analysis: Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, are calculated to assess the in-vivo stability of the conjugate.
View DOT script for In-Vivo Stability Assay Workflow
Signaling Pathways and Mechanisms of Action
The this compound linker is a versatile component in the construction of targeted therapies like PROTACs. A PROTAC utilizes the cell's own ubiquitin-proteasome system to degrade specific proteins of interest.
View DOT script for PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. The integrity of the ether linkage during thyroxine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. PEGylation confers greatly extended half-life and attenuated immunogenicity to recombinant methioninase in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and payload delivery. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. The length of the PEG chain can be fine-tuned to modulate the physicochemical properties of the ADC, thereby impacting its efficacy and safety. This guide provides a comparative analysis of different length PEG linkers in ADCs, supported by experimental data and detailed protocols.
The Role of PEG Linkers in ADCs
PEG linkers offer several advantages in ADC design:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation, which can increase immunogenicity and accelerate clearance from circulation. The incorporation of hydrophilic PEG chains mitigates this issue, especially at higher drug-to-antibody ratios (DARs).[1]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life.[1] This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues.
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and potentially immunogenic epitopes on the antibody from the immune system.
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
The length of the PEG chain is a crucial parameter that requires careful optimization for each specific ADC, as it creates a trade-off between improved pharmacokinetics and potentially reduced in vitro potency.[1]
Comparative Performance Data of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics. It is important to note that these data are compiled from studies using different antibodies, payloads, and experimental models, which can influence the results.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker PEG Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~0.5 | High in vitro potency without PEG modification. |
| PEG4k | ZHER2-PEG4K-MMAE | NCI-N87 | ~3.25 | A 6.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[2] |
| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | ~11.25 | A 22.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[2] |
| PEG1 | Aminooxy-PEG1-Val-Cit-PAB-MMAD | S115 mutant | <5% free payload | Shorter PEG linker resulted in greater stability and less premature payload release.[3] |
| PEG4 | Aminooxy-PEG4-Val-Cit-PAB-MMAD | S115 mutant | 25% free payload | Longer PEG linker showed increased premature payload release in mouse plasma.[3] |
Table 2: Pharmacokinetics (Half-life)
| Linker PEG Length | ADC Construct (Antibody-Payload) | Animal Model | Half-life (t1/2) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | Mouse | ~1.5 h | Short half-life for the miniaturized ADC without PEG. |
| PEG4k | ZHER2-PEG4K-MMAE | Mouse | ~3.75 h | A 2.5-fold extension in half-life with a 4kDa PEG linker.[1] |
| PEG10k | ZHER2-PEG10K-MMAE | Mouse | ~16.8 h | An 11.2-fold increase in half-life with a 10kDa PEG linker.[1] |
| Pendant PEG12 (x2) | Amide-coupled Trastuzumab-DM1 | Mouse | Slower clearance | Pendant PEG configuration showed slower clearance compared to linear PEG.[4] |
| Linear PEG24 | Amide-coupled Trastuzumab-DM1 | Mouse | Faster clearance | Linear PEG configuration resulted in faster clearance compared to pendant PEG.[4] |
Table 3: In Vivo Efficacy
| Linker PEG Length | ADC Construct (Antibody-Payload) | Tumor Model | Efficacy Outcome | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | Moderate tumor growth inhibition | Limited efficacy likely due to short half-life. |
| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Significant tumor regression | The prolonged half-life led to superior anti-tumor activity in the animal model.[1] |
| PEG8 | PBD-based ADC | Various | High potency | An intermediate length PEG8 linker is utilized in several clinical-stage ADCs.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of ADC-mediated cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on mitochondrial metabolic activity.[5][6][7][8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different PEG linkers, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.
Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study to evaluate the in vivo properties of ADCs with varying PEG linker lengths.[1][9][10]
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs with different PEG linkers
-
Vehicle for injection (e.g., sterile PBS)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to the animals.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) for each ADC.
In Vivo Tumor Xenograft Efficacy Study
This protocol details the evaluation of the anti-tumor efficacy of ADCs in a tumor xenograft model.[11][12][13][14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADCs with different PEG linkers
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADCs and vehicle control intravenously at the specified dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight two to three times per week.
-
Efficacy Evaluation: Continue the study until the tumors in the control group reach a predetermined endpoint. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Data Analysis: Plot tumor growth curves and analyze for statistical significance.
Visualizing ADC Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key processes in ADC research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 13. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Conjugation Site of Boc-NH-PEG8-CH2CH2COOH: A Comparative Guide to Analytical Techniques
For researchers and drug development professionals, confirming the precise site of conjugation of a polyethylene glycol (PEG) linker like Boc-NH-PEG8-CH2CH2COOH to a biomolecule is a critical step in the development of PEGylated therapeutics. This guide provides a comprehensive comparison of key analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method.
The covalent attachment of PEG chains, or PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2] The specific site of PEG attachment significantly influences the biological activity and stability of the conjugate. Therefore, robust analytical methods are required to characterize these complex biomolecules thoroughly.[1][3]
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the nature of the biomolecule, the properties of the PEG linker, and the level of detail required. The following table summarizes the most common techniques, highlighting their strengths and weaknesses.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Peptide mapping with tandem MS (MS/MS) is the gold standard for site confirmation. | Precise molecular weight of the conjugate, degree of PEGylation, and specific amino acid conjugation site(s).[4][5] | High sensitivity and specificity, provides definitive site of attachment.[5] | Can be complex to interpret spectra of heterogeneous PEGylated mixtures.[3][4] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Degree of PEGylation, conformational changes upon conjugation, and can infer the conjugation site based on chemical shifts.[1][6] | Non-destructive, provides detailed structural insights.[1] | Lower sensitivity compared to MS, spectra can be complex for large proteins.[6][7] |
| HPLC (SEC & RP-HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC). | Purity of the conjugate, degree of PEGylation, and separation of isomers.[1] | Well-established and robust for purification and characterization of heterogeneity.[1] | Does not directly identify the conjugation site. |
| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a protein or peptide. | Confirms N-terminal conjugation by observing the absence of the N-terminal amino acid in the sequencing run.[8][9] | A direct method for confirming N-terminal modification.[9] | Only applicable for N-terminal analysis and has limitations in sequence length.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the key experiments.
Mass Spectrometry: Peptide Mapping Workflow
-
Proteolytic Digestion:
-
Reduce disulfide bonds of the PEGylated protein using dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin, which cleaves at the C-terminus of lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Introduce the separated peptides into a tandem mass spectrometer.
-
The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Select the PEGylated peptides for fragmentation in the collision cell.
-
The second mass spectrometer (MS2) analyzes the fragment ions.
-
-
Data Analysis:
-
Identify the amino acid sequence of the fragmented peptides using database search algorithms.
-
The mass shift corresponding to the PEG linker on a specific peptide confirms the site of conjugation.
-
NMR Spectroscopy for PEGylation Analysis
-
Sample Preparation:
-
Dissolve the PEGylated protein in a suitable deuterated buffer (e.g., D₂O).
-
Add a known concentration of an internal standard for quantitative analysis.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra. The characteristic signal of the PEG ethylene oxide protons (around 3.6 ppm) is used for quantification.[6]
-
Acquire two-dimensional (2D) NMR spectra, such as COSY and NOESY, to observe changes in the protein's structural integrity upon PEGylation.
-
-
Data Analysis:
-
Integrate the PEG signal and compare it to a protein signal to determine the degree of PEGylation.
-
Analyze chemical shift perturbations in the protein's NMR spectrum to infer the location of the PEG attachment.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Conclusion
Confirming the site of conjugation for this compound is a multi-faceted analytical challenge that often requires the use of orthogonal techniques. Mass spectrometry, particularly peptide mapping with LC-MS/MS, stands out as the most definitive method for identifying the precise amino acid attachment site. NMR spectroscopy provides valuable complementary information on the degree of PEGylation and structural integrity. HPLC is indispensable for purification and assessment of heterogeneity, while Edman degradation remains a useful tool for confirming N-terminal conjugation. By employing a combination of these powerful analytical methods, researchers can ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG8-CH2CH2COOH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Boc-NH-PEG8-CH2CH2COOH, a common PEG-based linker used in the synthesis of PROTACs and other drug development applications.[1][2][3] Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
While some safety data sheets (SDS) classify this substance as non-hazardous, others provide hazard statements indicating potential for harm if swallowed, skin and eye irritation, and respiratory irritation.[4][5] Therefore, it is prudent to handle and dispose of this chemical with a degree of caution.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[5] In case of accidental contact, follow these first aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[5]
-
After skin contact: Wash the affected area immediately with soap and plenty of water.[5]
-
After eye contact: Rinse the eyes thoroughly with water as a precaution.[5]
-
After swallowing: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that minimizes environmental impact, taking into account its composition as a polyethylene glycol (PEG) derivative with a Boc-protected amine. While PEG itself is generally considered biodegradable, the overall compound should be treated as chemical waste.[7]
1. Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Place the waste in a designated, clearly labeled, and sealable chemical waste container.[5][6]
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
3. Small Quantity Disposal (for quantities typically less than 10 grams):
-
For very small residual amounts, it may be permissible to absorb the liquid onto an inert material such as vermiculite, dry sand, or cat litter.[5][8]
-
Place the absorbed material into a sealed plastic bag.
-
This bag must then be placed into the designated chemical waste container.
-
Never dispose of this material directly into the regular trash or down the drain. [5][6][9]
4. Large Quantity Disposal:
-
For larger quantities of expired or unused product, direct disposal through a licensed waste disposal contractor is mandatory.[6][7]
-
Ensure the waste is properly containerized and labeled according to your institution's and local regulations.
5. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or isopropanol) before standard washing procedures.
-
The initial rinseate should be collected and disposed of as chemical waste.
6. Consultation with EHS:
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations. Disposal requirements can vary by location.[6][9]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1334169-93-5 | [1][4] |
| Molecular Formula | C24H47NO12 | [3][4] |
| Molecular Weight | 541.6 g/mol | [3] |
| Appearance | Pale Yellow or Colorless Viscous Liquid | [10] |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | [4][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | CAS#:1334169-93-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 4. This compound | 1334169-93-5 [sigmaaldrich.com]
- 5. biochempeg.com [biochempeg.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound - Apinnotech Co., Ltd. [apnbiotech.com]
Personal protective equipment for handling Boc-NH-PEG8-CH2CH2COOH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Boc-NH-PEG8-CH2CH2COOH. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
I. Hazard Identification and Safety Data
This compound is a polyethylene glycol (PEG) derivative used as a linker in various bioconjugation and drug delivery applications. While some suppliers may classify it as non-hazardous, it is crucial to adhere to the more stringent safety information provided by major chemical suppliers to ensure maximum safety. Based on available data, the compound is assigned the following hazard and precautionary statements.
| Identifier | Description |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. |
Note: Safety classifications for this compound can vary between suppliers. It is best practice to handle it with the precautions outlined above.
II. Personal Protective Equipment (PPE)
To mitigate the risks of skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | Protects against splashes that can cause serious eye irritation (H319). |
| Skin Protection | Nitrile gloves | Prevents skin irritation (H315) upon contact. Ensure gloves are regularly inspected for tears or degradation. |
| Laboratory coat | Provides a barrier against accidental spills and splashes. | |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of inhaling vapors or aerosols, especially when heating or agitating the substance (H335). |
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety and experimental integrity.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
This compound is often a viscous liquid or a low-melting solid.[1] Handle with care to avoid splashes.
-
If the compound is solid, it may be easier to handle by first creating a stock solution in an appropriate solvent like DMSO or DMF.
-
Weigh and dispense the chemical within a fume hood to minimize inhalation of any potential vapors.
-
Keep containers tightly sealed when not in use to prevent moisture absorption and contamination. The recommended storage is at 2-8°C, away from moisture.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
-
IV. Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a clearly labeled, sealed chemical waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
While polyethylene glycol derivatives are generally considered biodegradable, they should not be disposed of down the drain.
-
Arrange for the disposal of the chemical waste through a licensed and certified waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
